molecular formula C19H20ClN3O2 B2623078 Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 400086-65-9

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate

Katalognummer: B2623078
CAS-Nummer: 400086-65-9
Molekulargewicht: 357.84
InChI-Schlüssel: ZWRCYDPAWIAZPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
BenchChem offers high-quality Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

prop-2-enyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-12-25-19(24)15-6-7-18(21-14-15)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h2-7,13-14H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRCYDPAWIAZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Pharmacology of 6-Substituted Nicotinic Acid Derivatives with Arylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacology of hybrid ligands composed of a 6-substituted nicotinic acid (pyridine-3-carboxylic acid) scaffold linked to an arylpiperazine moiety. These compounds represent a class of "privileged structure" hybrids designed to target multi-modal pathways, primarily acting as non-narcotic analgesics, anti-inflammatory agents, and


-adrenoreceptor antagonists.

The guide details the rational design (SAR), synthetic pathways, and pharmacological validation protocols required for the development of these agents.

Part 1: Rational Design & Medicinal Chemistry

The Hybrid Pharmacophore Concept

The design strategy relies on the Molecular Hybridization of two distinct pharmacophores to achieve synergistic pharmacodynamics:

  • The Scaffold (6-Substituted Nicotinic Acid):

    • Role: Provides the structural core and potential anti-inflammatory activity (via COX inhibition or GPR109A modulation).

    • The 6-Position: Critical for metabolic stability.[1] Unsubstituted nicotinamides are rapidly metabolized to 6-pyridones by aldehyde oxidase. Substitution at C6 (e.g.,

      
      , 
      
      
      
      ) blocks this metabolic soft spot, increasing half-life (
      
      
      ).
  • The Effector (Arylpiperazine):

    • Role: Acts as the primary affinity driver for G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT), Dopamine (D2), and Adrenergic (

      
      ) receptors.
      
    • Lipophilicity: Enhances membrane permeability, facilitating CNS entry for central analgesic effects.

Structure-Activity Relationship (SAR) Visualization

SAR_Logic Scaffold Nicotinic Acid Core (Pyridine-3-carbonyl) Pos6 6-Position Substitution (-CH3, -Cl, -OH) Scaffold->Pos6  Stabilization   Linker Amide Linker (-CO-N-) Scaffold->Linker Metab Blocks Metabolic Oxidation (Increases t1/2) Pos6->Metab Tail Arylpiperazine Tail (Lipophilic Domain) Linker->Tail Stab Conformational Stability Linker->Stab Bind GPCR Binding Pocket (5-HT, Alpha-1) Tail->Bind

Figure 1: SAR logic dictating the design of 6-substituted nicotinic acid hybrids. The 6-position substitution is pivotal for pharmacokinetic stability.

Part 2: Chemical Synthesis Workflow

Retrosynthetic Analysis

The most robust pathway involves the activation of the 6-substituted nicotinic acid followed by nucleophilic attack by the N-arylpiperazine.

  • Starting Material: 6-Methylnicotinic acid (or 6-Chloronicotinic acid).

  • Activation Method: Acid Chloride (via

    
    ) is preferred over carbodiimide coupling (EDC/HOBt) for pyridine derivatives to avoid N-oxide formation side reactions and ensure high yields.
    
Step-by-Step Synthesis Protocol

Reagents:

  • 6-Methylnicotinic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (Excess)
    
  • Substituted Phenylpiperazine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Acid Chloride Formation:

    • Dissolve 6-methylnicotinic acid in excess

      
      .
      
    • Reflux at 80°C for 3-4 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporate excess

      
       under reduced pressure to obtain the crude acid chloride solid. Critical: Do not expose to moisture.
      
  • Amide Coupling:

    • Dissolve the N-arylpiperazine and

      
       in anhydrous DCM at 0°C (Ice bath).
      
    • Add the crude acid chloride (dissolved in minimal DCM) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 6-12 hours.

    • Validation: Monitor via TLC (System: Methanol/Chloroform 1:9). The product will appear as a UV-active spot with a higher

      
       than the piperazine starting material.
      
  • Purification:

    • Wash the organic layer with saturated

      
       (to remove unreacted acid) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol/Water to yield the final 6-methyl-N-(4-arylpiperazin-1-yl)nicotinamide.

Part 3: Pharmacological Profiling (In Vitro & In Vivo)

These derivatives typically exhibit a dual profile: Analgesic/Anti-inflammatory and Cardiovascular (


-blocking) .
Receptor Binding Profile (In Vitro)

The arylpiperazine moiety dictates affinity. Key targets to assay:

Receptor TargetAssay TypeLigand StandardExpected Outcome (

)

-Adrenoreceptor
Radioligand Binding[3H]-PrazosinHigh Affinity (< 50 nM)
5-HT

(Serotonin)
Radioligand Binding[3H]-8-OH-DPATModerate Affinity (50-200 nM)
COX-1 / COX-2 Enzyme InhibitionColorimetric (TMPD)Moderate Inhibition (


M range)
Functional Analgesic Protocols (In Vivo)

To validate the central vs. peripheral analgesic mechanism, a two-model approach is required.

Protocol A: Acetic Acid-Induced Writhing (Peripheral)
  • Objective: Assess peripheral anti-inflammatory/analgesic efficacy.

  • Subjects: Swiss Albino Mice (20-25g).

  • Dosing: Test compound (10, 20, 40 mg/kg, p.o.), Standard (Diclofenac 10 mg/kg), Vehicle (CMC).

  • Induction: Inject 0.6% acetic acid (10 mL/kg, i.p.) 30 mins post-drug administration.

  • Measurement: Count "writhes" (abdominal constrictions) for 20 minutes.

  • Calculation:

    
    
    
Protocol B: Hot Plate Method (Central)
  • Objective: Assess supraspinal (central) analgesia (Opioid-like or Central 5-HT modulation).

  • Settings: Hot plate temperature maintained at

    
    .
    
  • Measurement: Latency time (seconds) until paw licking or jumping.

  • Cut-off: 15 seconds (to prevent tissue damage).

  • Significance: An increase in latency indicates central analgesic activity, likely mediated by the arylpiperazine interaction with dorsal horn receptors.

Part 4: Mechanism of Action Pathway

The following diagram illustrates the dual-mechanism hypothesis where the compound acts peripherally (COX inhibition) and centrally (GPCR modulation).

MOA_Pathway Drug 6-Substituted Nicotinic Arylpiperazine Derivative COX Cyclooxygenase (COX-2) (Peripheral) Drug->COX  Inhibits   Alpha1 Alpha-1 Adrenoreceptor (Vascular/CNS) Drug->Alpha1  Antagonizes   Serotonin 5-HT Receptors (Spinal Cord) Drug->Serotonin  Modulates   PG Reduced Prostaglandin (PGE2) COX->PG Vasodilation Vasodilation / Reduced Sympathetic Tone Alpha1->Vasodilation Analgesia ANALGESIA (Anti-nociception) Alpha1->Analgesia  Adrenergic Component   PainMod Inhibition of Nociceptive Transmission Serotonin->PainMod PG->Analgesia AntiInf ANTI-INFLAMMATORY PG->AntiInf PainMod->Analgesia

Figure 2: Dual-pathway mechanism. The nicotinic core drives COX inhibition, while the arylpiperazine tail modulates monoaminergic transmission.

Part 5: Safety & Toxicology (ADME)

Metabolic Stability (Microsomal Assay)
  • Rationale: The 6-methyl substituent is designed to prevent oxidation.

  • Protocol: Incubate compound (

    
    ) with Human Liver Microsomes (HLM) and NADPH.
    
  • Analysis: LC-MS/MS at

    
     min.
    
  • Success Metric: Intrinsic clearance (

    
    ) should be significantly lower than unsubstituted nicotinamide derivatives.
    
Ulcerogenic Index

Since these compounds may inhibit COX, gastric safety is paramount.[2]

  • Method: Examine rat stomachs 4 hours post-dose (high dose).

  • Scoring: 0 (Normal) to 3 (Severe hemorrhagic erosion).

  • Advantage: Nicotinic acid derivatives often show a better safety profile than acidic NSAIDs due to the masking of the carboxylic acid as an amide.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents. Source: PubMed / National Institutes of Health Link:[Link]

  • Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Source: Journal of Medicinal Chemistry Link:[Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Source: Molecules (MDPI) / PMC Link:[Link]

  • Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Source: Bioorganic & Medicinal Chemistry Letters Link:[Link]

Sources

mCPP (1-(3-chlorophenyl)piperazine) nicotinic acid conjugates literature

Author: BenchChem Technical Support Team. Date: February 2026

1-(3-chlorophenyl)-4-nicotinoylpiperazine: Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive analysis of the Nicotinoyl-mCPP conjugate (Chemical Name: 1-(3-chlorophenyl)-4-nicotinoylpiperazine). This molecule represents a strategic "hybrid drug" design, fusing the serotonergic modulator mCPP (1-(3-chlorophenyl)piperazine) with the pleiotropic metabolic regulator Nicotinic Acid (Vitamin B3/Niacin).

This guide is structured for medicinal chemists and pharmacologists, focusing on the rationale of conjugation: improving the blood-brain barrier (BBB) penetration of nicotinic acid, reducing the cutaneous flushing associated with free niacin, and potentially leveraging mCPP’s 5-HT receptor affinity for CNS indications.

Molecular Rationale & Design Strategy

The design of Nicotinoyl-mCPP is predicated on the prodrug and codrug principles.

  • The mCPP Moiety: A non-selective serotonin receptor agonist with high affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors. It is a major metabolite of antidepressants like Trazodone and Nefazodone.
  • The Nicotinic Acid Moiety: A precursor to NAD+ and an agonist at the GPR109A receptor (HM74A), used for dyslipidemia. Its clinical utility is limited by cutaneous flushing (prostaglandin D2 mediated).

  • The Conjugate Advantage:

    • Masking the Carboxyl Group: Amidation of nicotinic acid prevents immediate interaction with cutaneous GPR109A Langerhans cells, potentially mitigating flushing.

    • Lipophilicity Modulation: The amide bond increases LogP compared to free nicotinic acid, theoretically enhancing passive diffusion across the BBB.

    • Dual-Action Potential: Upon hydrolysis by CNS amidases, the molecule releases mCPP (anxiolytic/anorectic effects) and Niacin (neuroprotective/anti-inflammatory).

Table 1: Physicochemical Profile (Predicted)[1]
PropertyNicotinic AcidmCPPNicotinoyl-mCPP Conjugate
Molecular Weight 123.11 g/mol 196.68 g/mol 301.77 g/mol
LogP (Lipophilicity) 0.36 (Hydrophilic)2.6 (Lipophilic)~2.1 - 2.5 (Optimal for BBB)
H-Bond Donors 110 (Improves membrane permeability)
Topological Polar Surface Area 37.3 Ų12.0 Ų~32 Ų
Chemical Synthesis Protocol

The synthesis utilizes a standard nucleophilic acyl substitution via an acid chloride intermediate to ensure high yield and purity.

Reagents:
  • Nicotinic Acid (CAS: 59-67-6)

  • Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride
    
  • 1-(3-chlorophenyl)piperazine (mCPP) Hydrochloride

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Activation (Acid Chloride Formation):

    • Dissolve Nicotinic acid (10 mmol) in anhydrous DCM (20 mL).

    • Add Thionyl Chloride (12 mmol) dropwise at 0°C under nitrogen atmosphere.

    • Reflux for 2-3 hours until gas evolution (SO

      
      , HCl) ceases.
      
    • In-process check: Monitor by TLC (conversion to non-polar spot).

    • Evaporate solvent/excess SOCl

      
       under reduced pressure to yield crude Nicotinoyl Chloride.
      
  • Coupling (Amidation):

    • Dissolve mCPP HCl (10 mmol) in anhydrous DCM (15 mL).

    • Add Triethylamine (25 mmol) to liberate the free amine and scavenge HCl. Stir for 15 min.

    • Add the freshly prepared Nicotinoyl Chloride (dissolved in 5 mL DCM) dropwise to the mCPP solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 6–12 hours.

  • Work-up & Purification:

    • Quench with saturated NaHCO

      
       solution.
      
    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with water and brine, then dry over anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo.

    • Recrystallization: Purify using Ethanol/Water or Column Chromatography (Ethyl Acetate/Hexane 1:4).

Visualizing the Synthetic Pathway

Synthesis NA Nicotinic Acid (Precursor A) Int Nicotinoyl Chloride (Activated Intermediate) NA->Int Activation (Reflux) SOCL SOCl2 (Reagent) SOCL->Int Prod Nicotinoyl-mCPP (Conjugate) Int->Prod Nucleophilic Attack mCPP mCPP (Precursor B) mCPP->Prod Coupling Base Et3N (Base) Base->Prod Scavenge HCl

Figure 1: Synthetic pathway for the generation of 1-(3-chlorophenyl)-4-nicotinoylpiperazine via acid chloride activation.

Pharmacological Profile & Mechanism of Action[2]

The pharmacological value of Nicotinoyl-mCPP lies in its ability to act as a transport vehicle that delivers two active pharmacophores.

A. The Prodrug Mechanism (Hydrolysis)

Once the conjugate crosses the BBB or enters systemic circulation, it is subject to enzymatic hydrolysis by non-specific amidases or nicotinamidases.



B. Receptor Targets
  • Serotonergic Modulation (via mCPP):

    • 5-HT

      
       Agonism:  Regulation of appetite and anxiety.
      
    • 5-HT

      
       Agonism:  Modulation of aggression and impulsivity.
      
    • 5-HT

      
       Antagonism:  Potential antipsychotic properties.[2]
      
    • Note: mCPP is known to induce hypophagia (appetite suppression) in rats via 5-HT

      
       activation.
      
  • G-Protein Coupled Receptor Modulation (via Niacin):

    • GPR109A (HCA2): Located on adipocytes and immune cells. Activation inhibits lipolysis and reduces inflammation.

    • Neuroprotection: Niacin serves as a precursor to NAD+, essential for mitochondrial health and PARP-1 DNA repair mechanisms in neurons.

Visualizing the Mechanism of Action

MOA Conj Nicotinoyl-mCPP (Intact Molecule) BBB Blood-Brain Barrier Conj->BBB Passive Diffusion (High LogP) Hydro Enzymatic Hydrolysis (Amidases) BBB->Hydro CNS Entry mCPP Free mCPP Hydro->mCPP Niacin Free Nicotinic Acid Hydro->Niacin R_5HT 5-HT2C Receptor (CNS) mCPP->R_5HT Agonism R_GPR GPR109A Receptor (Anti-inflammatory) Niacin->R_GPR Activation NAD NAD+ Synthesis (Mitochondrial Support) Niacin->NAD Biosynthesis

Figure 2: Pharmacokinetic and pharmacodynamic pathway of the conjugate, highlighting the prodrug activation step.

Experimental Validation Protocols

To validate the synthesis and activity of Nicotinoyl-mCPP, the following assays are standard in the literature.

A. In Vitro Stability Assay (Plasma vs. Brain Homogenate)

Purpose: To determine if the conjugate is stable in plasma (avoiding peripheral flushing) but hydrolyzes in the brain.

  • Incubate compound (10 µM) in rat plasma and rat brain homogenate at 37°C.

  • Aliquot samples at 0, 15, 30, 60, and 120 mins.

  • Precipitate proteins with cold acetonitrile.

  • Analyze via HPLC-MS/MS monitoring the disappearance of parent (301 m/z) and appearance of mCPP (197 m/z).

B. Anti-Inflammatory/Analgesic Screening (Writhing Test)

Reference: Khalil et al. (2014) demonstrated that nicotinic acid-piperazine derivatives show significant analgesic activity.

  • Subjects: Swiss albino mice (n=6 per group).

  • Treatment: Administer Nicotinoyl-mCPP (10, 20 mg/kg i.p.) or Vehicle.

  • Induction: Inject 0.6% Acetic Acid (i.p.) 30 mins post-treatment.

  • Measurement: Count abdominal constrictions (writhes) for 20 mins.

  • Success Metric: >50% reduction in writhes compared to vehicle indicates significant analgesia (potentially synergistic between Niacin's anti-inflammatory and mCPP's modulation).

References
  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2014).[3] Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents.[3][4][5][6][7] Chemical and Pharmaceutical Bulletin, 62(1), 1-10. Link

  • Klaassen, T., et al. (1998).[8] Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine.[8][9] Psychiatry Research, 79(3), 207-212.[8] Link

  • Mousa, A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.[6] Bioorganic Chemistry, 144, 107123. Link

  • Seba, M. C., et al. (2019).[10] Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research and Review, 6(11), 570-578.[10] Link

  • Baumann, M. H., et al. (1993). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.[9] Neuropsychopharmacology, 17(3), 230. Link

Sources

Targeting the Serotonome: Engineering Novel Chlorophenylpiperazine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Directive: The Privileged Scaffold

In the landscape of CNS drug discovery, the arylpiperazine moiety—specifically the chlorophenylpiperazine (CPP) scaffold—remains a "privileged structure." It serves as a master key for the serotonergic system, capable of unlocking multiple receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) depending on the precise decoration of its linker and terminal headgroup.

This guide moves beyond the classical understanding of m-CPP (1-(3-chlorophenyl)piperazine) as a mere metabolite or non-selective probe. Instead, we analyze recent structural innovations that tether this moiety to novel heterocyclic cores (coumarins, thiazoles, and triazolopyridines) to achieve functional selectivity—the holy grail of modern neuropsychiatric therapeutics.

Chemical Space & SAR: The Pharmacophore Defined

The Anchor: 3-Chlorophenylpiperazine (m-CPP)

The meta-chlorine substitution is not arbitrary. It fulfills three critical roles in ligand-receptor recognition:

  • Electronic Modulation: The electron-withdrawing effect of chlorine lowers the pKa of the piperazine nitrogen slightly compared to the unsubstituted phenylpiperazine, optimizing the salt bridge strength with Asp3.32 (Asp116) in the 5-HT1A binding pocket.

  • Lipophilic Filling: The chlorine atom occupies a specific hydrophobic sub-pocket (often defined by Phe3.28 and Trp6.48 ), enhancing binding affinity via van der Waals interactions.

  • Metabolic Shielding: Strategic chlorination blocks metabolic hydroxylation at the phenyl ring, extending the ligand's half-life.

The Linker Rule

Recent SAR studies indicate that the alkyl chain connecting the CPP moiety to the terminal fragment is the primary determinant of receptor subtype selectivity.

Linker LengthDominant Selectivity ProfileMechanistic Insight
C2 (Ethyl) 5-HT1A /

-AR
Short chains force the terminal group into the primary orthosteric site, often causing steric clash at 5-HT2A.
C3 (Propyl) 5-HT2A / D2 / 5-HT1AThe "Goldilocks" length for balanced 5-HT2A antagonism and 5-HT1A agonism (antipsychotic profile).
C4 (Butyl) 5-HT1A / 5-HT7Allows the terminal group to reach the secondary binding pocket (extracellular vestibule), enhancing 5-HT7 affinity.
Semi-Rigid High SelectivityCyclohexane or piperidine linkers restrict conformational entropy, locking the ligand into a bioactive conformation.

Novel Ligand Classes & Case Studies

Class A: Coumarin-Tethered Piperazines (5-HT1A Antagonists)

Recent work has explored fusing the CPP moiety with 8-acetyl-7-hydroxy-4-methylcoumarin.

  • Mechanism: The coumarin ring mimics the indole core of serotonin but provides additional hydrogen-bonding acceptors.

  • Key Finding: An ortho-methoxy or ortho-bromo substitution on the phenylpiperazine (rather than meta) shifts activity from partial agonism to potent antagonism (

    
     < 1 nM).
    
  • Application: Potential treatment for cognitive deficits where presynaptic 5-HT1A blockade is beneficial.

Class B: 4,5-Dihydrothiazole Derivatives (Balanced 5-HT1A/2C)

Replacing the classical amide/imide terminal groups with a 4,5-dihydrothiazole ring creates ligands with dual 5-HT1A/5-HT2C affinity.

  • Significance: 5-HT2C agonism is a target for anti-obesity and antipsychotic effects, but is often plagued by 5-HT2B valvulopathy. The CPP-thiazole scaffold shows reduced 5-HT2B affinity.

Experimental Protocols

Synthesis Protocol: Microwave-Assisted Reductive Alkylation

Traditional alkylation (using alkyl halides) is slow and prone to elimination byproducts. The following protocol utilizes microwave irradiation for rapid, cleaner conversion.

Target: Synthesis of N-alkylated chlorophenylpiperazine derivative.

Reagents:

  • 1-(3-chlorophenyl)piperazine (1.0 eq)[1]

  • Appropriate aldehyde (e.g., 6-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal) (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) or Formic acid (for Leuckart-Wallach conditions)

  • Solvent: Ethanol or DCE (Dichloroethane)

Workflow:

  • Imine Formation: Dissolve the amine (CPP) and aldehyde in ethanol in a microwave-compatible vial. Add a catalytic amount of acetic acid.

  • Irradiation: Irradiate at 100 W, 80°C for 2 minutes.

  • Reduction: Add STAB (or polymer-supported cyanoborohydride for easier workup). Irradiate at 80 W, 60°C for an additional 5 minutes.

  • Quench: Add 10% aqueous NaHCO3.

  • Extraction: Extract with DCM (

    
     mL). Wash organic phase with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel, MeOH/DCM gradient 0-5%).

Visualization: Synthetic Pathway

SynthesisPath cluster_conditions Key Reaction Parameters Aniline 3-Chloroaniline CPP 1-(3-chlorophenyl)piperazine (The Core) Aniline->CPP Cyclization (Diglyme, Reflux) Bisamine Bis(2-chloroethyl)amine Bisamine->CPP Final Novel Ligand (Coumarin/Thiazole deriv.) CPP->Final N-Alkylation (K2CO3, CH3CN) OR Reductive Alkylation Linker Bromo-alkyl-Heterocycle (or Aldehyde) Linker->Final P1 Microwave: 100W, 4 min P2 Yield: >85%

Caption: Modular synthesis of CPP-based ligands via cyclization followed by convergent N-alkylation.

Pharmacological Profiling[2][3][4][5]

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 values for 5-HT1A receptors.
  • Source: HEK-293 cells stably expressing human 5-HT1A receptors.[2]

  • Membrane Prep: Homogenize cells in 50 mM Tris-HCl (pH 7.4), centrifuge at 48,000

    
    . Resuspend pellet.
    
  • Incubation:

    • Radioligand: 1 nM

      
      -8-OH-DPAT (Agonist) or 
      
      
      
      -WAY-100635 (Antagonist).
    • Competitor: Novel ligand (

      
       to 
      
      
      
      M).
    • Non-specific: Define using 10

      
      M Serotonin (5-HT).
      
  • Duration: 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethylenimine).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Check: The


 of reference standard (e.g., Buspirone) must fall within 0.5 log units of historical values (typically ~10-20 nM).
Signaling Pathways & Biased Agonism

Novel CPP ligands often exhibit functional selectivity . While they may bind 5-HT1A, they might preferentially activate


 pathways over 

-arrestin recruitment, or vice versa.

Signaling Ligand Novel CPP Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Asp116) Gio G alpha (i/o) Receptor->Gio Activation Gbg G beta-gamma Receptor->Gbg Arrestin Beta-Arrestin Receptor->Arrestin Biased? AC Adenylyl Cyclase Gio->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP GIRK GIRK Channels (Hyperpolarization) Gbg->GIRK Opening Internal Internalization Arrestin->Internal

Caption: 5-HT1A canonical signaling. Novel CPP ligands may bias efficacy towards GIRK activation (anxiolysis) vs Arrestin (desensitization).

Comparative Data Summary

The following table summarizes the affinity profiles of selected novel CPP-containing ligands compared to the parent m-CPP.

Compound IDStructure Core5-HT1A

(nM)
5-HT2A

(nM)
5-HT7

(nM)
Functional Activity
m-CPP Phenylpiperazine253248Non-selective Agonist
7b (Trazodone deriv.) Triazolopyridine20>100019Dual 5-HT1A/7 Antagonist
6a (Coumarin deriv.) Coumarin0.5153NDPotent 5-HT1A Antagonist
FG-1 Thiazole4.2120555-HT1A Agonist / 2C Agonist

Note: Data derived from recent SAR studies (see References).

References

  • Synthesis and 5-HT1A/5-HT2A activity of some butyl analogs in the group of phenylpiperazine alkyl pyrimido[2,1-f]theophyllines. Institute of Pharmacology Polish Academy of Sciences.Link

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. MDPI Molecules.Link

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis. Journal of the Serbian Chemical Society.Link

  • 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry.[3]Link

  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport.Link

  • Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation. ChemMedChem.Link

Sources

Allyl ester derivatives of piperazino-nicotinates for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Structural Validation, and Pharmacological Profiling

Executive Summary

This technical guide details the design, synthesis, and evaluation of Allyl 2-(piperazin-1-yl)nicotinate derivatives. These compounds represent a strategic hybridization of the nicotinic acid pharmacophore (known for lipid modulation and anti-inflammatory activity) and the piperazine scaffold (a privileged structure in medicinal chemistry for enhancing bioavailability). The inclusion of the allyl ester functionality serves a dual purpose: it acts as a lipophilic prodrug moiety to facilitate membrane permeation and provides a reactive "handle" for further metabolic or synthetic diversification.

This document is structured for application scientists and medicinal chemists, moving from rational drug design (SAR) to bench-level protocols and biological validation.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The design of allyl ester piperazino-nicotinates addresses three critical bottlenecks in drug discovery: solubility , permeability , and target affinity .

The Pharmacophore Triad
  • Nicotinate Core (Pyridine-3-carboxylate): Provides the hydrogen-bond acceptor capability (pyridine nitrogen) essential for interaction with biological targets such as bacterial DNA gyrase or COX enzymes.

  • Piperazine Moiety: Introduces a basic center (pKa ~9.8), improving aqueous solubility at physiological pH. The "chair" conformation allows for specific steric fitting into receptor pockets.

  • Allyl Ester Handle: Increases

    
     (lipophilicity), enhancing passive diffusion across bacterial cell walls or the blood-brain barrier. The allyl group (
    
    
    
    ) is metabolically labile, potentially releasing the active free acid in vivo.

SAR_Logic Core Nicotinic Acid Core (H-Bond Acceptor) Linker C-2 Substitution (SnAr Site) Core->Linker Electrophilic Center Tail Allyl Ester (Lipophilicity/Prodrug) Core->Tail Esterification Scaffold Piperazine Ring (Solubility/Bioavailability) Linker->Scaffold Nucleophilic Attack Target Target: DNA Gyrase / COX-2 Scaffold->Target Binding Affinity Tail->Target Cell Permeation

Figure 1: Pharmacophore assembly logic. The C-2 position of the pyridine ring is the electrophilic gateway for piperazine attachment, while the carboxyl group is modified with the allyl moiety to tune pharmacokinetics.

Part 2: Synthetic Architecture (Bench Protocols)

The synthesis follows a convergent pathway. The most robust method involves the initial esterification of 2-chloronicotinic acid, followed by a Nucleophilic Aromatic Substitution (


) with the piperazine derivative. This order minimizes side reactions on the secondary amine of the piperazine.
Reaction Scheme Overview
  • Step A: Esterification of 2-chloronicotinic acid with allyl alcohol.

  • Step B:

    
     coupling with N-substituted piperazine.
    

Synthesis_Flow Start 2-Chloronicotinic Acid Inter Intermediate: Allyl 2-chloronicotinate Start->Inter Step A: Esterification Reagent1 Allyl Bromide / K2CO3 (or Allyl Alcohol / DCC) Reagent1->Inter Product Target: Allyl 2-(piperazin-1-yl)nicotinate Inter->Product Step B: SnAr Coupling Piperazine N-Substituted Piperazine Piperazine->Product Conditions K2CO3, DMF, Reflux Conditions->Product

Figure 2: Two-step synthetic pathway prioritizing yield and purity. Step A protects the acid; Step B introduces the pharmacophore.

Detailed Experimental Protocol

Safety Precaution: Allyl bromide is a lachrymator and alkylating agent. Piperazine derivatives can be irritants. Perform all reactions in a well-ventilated fume hood wearing nitrile gloves.

Step A: Synthesis of Allyl 2-chloronicotinate Rationale: Direct esterification using allyl bromide is preferred over acid-catalyzed Fischer esterification to avoid polymerization of the allyl group.

  • Charge: In a 250 mL round-bottom flask (RBF), dissolve 2-chloronicotinic acid (10 mmol, 1.57 g) in dry DMF (20 mL).

  • Base Addition: Add anhydrous potassium carbonate (

    
    )  (15 mmol, 2.07 g). Stir at room temperature for 15 minutes to generate the carboxylate anion.
    
  • Alkylation: Add allyl bromide (12 mmol, 1.0 mL) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Yield: Expect ~85–90% of a pale yellow oil.

Step B: Synthesis of Allyl 2-(4-methylpiperazin-1-yl)nicotinate Rationale: The chlorine at position 2 of the nicotinic ring is activated for nucleophilic attack by the electron-withdrawing ester group at position 3 and the ring nitrogen.

  • Charge: Dissolve Allyl 2-chloronicotinate (from Step A, 5 mmol) in Acetonitrile or DMF (15 mL).

  • Nucleophile: Add N-methylpiperazine (or desired derivative) (6 mmol).

  • Base: Add

    
      (10 mmol) or Triethylamine (
    
    
    
    )
    (10 mmol) to scavenge the HCl generated.
  • Reflux: Heat the mixture to reflux (

    
    C for MeCN, 
    
    
    
    C for DMF) for 8–12 hours. The elevated temperature is required to overcome the activation energy of the
    
    
    on the pyridine ring.
  • Workup: Cool to RT. Pour into water. Extract with Dichloromethane (DCM).

  • Purification: The product often requires column chromatography (Silica gel, DCM:MeOH 95:5) to remove unreacted piperazine.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, specific spectral signatures must be verified.

TechniqueDiagnostic SignalStructural Confirmation
FT-IR

(Strong)
Confirms Ester Carbonyl (

). Absence indicates hydrolysis.
FT-IR

Confirms C=N stretching of the pyridine ring.
1H NMR

(Multiplet)
Confirms Allylic proton (

).
1H NMR

(Doublet of doublets)
Confirms Terminal alkene protons (

).
1H NMR

(Broad singlet)
Confirms Piperazine protons adjacent to the pyridine ring.
Mass Spec

Peak
Molecular ion peak matching the calculated mass.
Part 4: Biological Profiling & Applications
1. Antimicrobial Screening (MIC Assay)

Piperazino-nicotinates often exhibit broad-spectrum activity, particularly against Gram-positive bacteria. The mechanism typically involves DNA gyrase inhibition or membrane depolarization.

  • Protocol: Broth Microdilution Method (CLSI standards).

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa.

  • Control: Ciprofloxacin (Standard gyrase inhibitor).

  • Metric: Minimum Inhibitory Concentration (MIC) in

    
    .
    
2. Anti-inflammatory Evaluation (In Vitro)

Nicotinic acid derivatives inhibit the cyclooxygenase (COX) pathway.

  • Assay: BSA (Bovine Serum Albumin) Denaturation Assay.

  • Principle: Inflammation induces protein denaturation. If the drug prevents heat-induced denaturation of BSA, it possesses anti-inflammatory potential.

  • Calculation:

    
    , where 
    
    
    
    is absorbance of test sample and
    
    
    is control.
3. Molecular Docking (In Silico)

Before in vivo studies, docking confirms the binding mode.

  • Target: DNA Gyrase B (PDB ID: 1KZN) or COX-2 (PDB ID: 1CX2).

  • Key Interaction: Look for H-bonds between the pyridine nitrogen and the active site residues (e.g., Arg/Ser) and

    
    -stacking interactions of the allyl/pyridine system.
    
References
  • Piperazine Scaffold Significance

    • Source: National Institutes of Health (NIH) / Encyclopedia MDPI.
    • Context: "Piperazine ranks as the third most common nitrogen heterocycle in drug discovery... prevalent in diverse pharmacological agents."[1]

    • Link:

  • Antimicrobial Activity of Piperazine Derivatives

    • Source: Der Pharma Chemica / Asian Pacific Journal of Health Sciences.
    • Context: Reviews the broad spectrum of pharmacological activities (antibacterial, antifungal)
    • Link:

  • Synthesis of Nicotinoyl Piperazines

    • Source: Google P
    • Context: Describes the reaction of nicotinic acid chloride with piperazine to form nicotinoyl-piperazines.
    • Link:

  • Allyl Ester Synthesis (General Protocol)

    • Source: Preprints.org.
    • Context: Describes the synthesis of allyl esters (e.g., eugenol derivatives)
    • Link:

  • Nicotinic Acid Derivatives in Drug Design

    • Source: ResearchGate.[2]

    • Context: "Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives" confirming the utility of the nicotin
    • Link:

Sources

Technical Guide: Synthetic Strategies for 6-Amino-Nicotinic Acid Allyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic strategies for 6-amino-nicotinic acid allyl ester (Allyl 6-aminonicotinate). The content is structured to prioritize high-fidelity chemical synthesis, scalability, and purity, reflecting the standards of a Senior Application Scientist in pharmaceutical development.

Executive Summary

The synthesis of 6-amino-nicotinic acid allyl ester (CAS: Analogous to 3167-49-5 parent acid) presents a unique chemoselective challenge due to the zwitterionic nature of the starting material (6-aminonicotinic acid) and the competing nucleophilicity of the exocyclic amine, the pyridine nitrogen, and the carboxylate.

While classical Fischer esterification is common for simple alkyl esters, the lability of the allyl group under harsh acidic conditions and the poor solubility of the zwitterionic parent acid in non-polar solvents necessitate more refined approaches. This guide delineates three pathways, prioritizing Base-Mediated Alkylation as the "Gold Standard" for yield and purity.

Critical Analysis of Reactivity

Before initiating synthesis, researchers must understand the electronic environment of the substrate:

  • Carboxylate (C3 position): The primary nucleophile upon deprotonation. pKa ~ 4.8.

  • Exocyclic Amine (C6 position): Electronically deactivated by the electron-deficient pyridine ring but remains a potential site for side-reactions (N-alkylation) if strong bases (e.g., NaH) or excess alkylating agents are used.

  • Allyl Moiety: Susceptible to polymerization or isomerization under strong acid catalysis or radical conditions.

Pathway A: Base-Mediated Nucleophilic Substitution (Recommended)

Mechanism:


 Alkylation of Carboxylate Salt
Status:  High Reliability / Scalable

This pathway utilizes the high nucleophilicity of the carboxylate anion generated in situ to displace the bromide from allyl bromide. It avoids the use of allyl alcohol as a solvent and eliminates acidic conditions.

Reaction Scheme (DOT Visualization)

G Start 6-Aminonicotinic Acid (Zwitterion) Base Base Activation (K2CO3 / Cs2CO3) Start->Base Deprotonation (DMF, 60°C) Inter Carboxylate Anion (Intermediate) Base->Inter Product 6-Amino-Nicotinic Acid Allyl Ester Inter->Product SN2 Attack Reagent Allyl Bromide (1.1 equiv) Reagent->Product Electrophile

Figure 1: Mechanistic flow of the base-mediated alkylation pathway.

Detailed Protocol

Reagents:

  • 6-Aminonicotinic acid (1.0 equiv)[1]

  • Allyl bromide (1.1 equiv) — Handle in fume hood (Lachrymator)

  • Potassium Carbonate (

    
    ) (1.5 equiv) or Cesium Carbonate (
    
    
    
    ) (1.0 equiv)
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

  • Solubilization: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 6-aminonicotinic acid (e.g., 10 mmol) in anhydrous DMF (30 mL). The starting material may not fully dissolve initially.

  • Activation: Add

    
     (15 mmol) in one portion. Heat the mixture to 60°C  for 30 minutes. The formation of the carboxylate salt usually results in a clearer solution or a fine white suspension.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add allyl bromide (11 mmol) over 10 minutes.

    • Note: Controlling the temperature is critical to prevent N-alkylation of the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold water (150 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the organic layer with saturated

    
     (to remove unreacted acid) and brine (
    
    
    
    solution is preferred to remove DMF).
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Why this works: The


 is basic enough to deprotonate the carboxylic acid (pKa ~4.8) but not strong enough to fully deprotonate the amide-like exocyclic amine (pKa > 20), ensuring O-selectivity .

Pathway B: Steglich Esterification (Coupling Reagent)

Mechanism: DCC/EDC Activation Status: Suitable for Small Scale / Lab Synthesis

If handling allyl halides is restricted, or if the substrate contains halide-sensitive groups, carbodiimide coupling is the alternative.

Workflow Diagram (DOT Visualization)

Workflow Step1 Dissolve 6-Aminonicotinic Acid Solvent: DMF/DCM (1:1) Step2 Add Catalyst & Alcohol DMAP (0.1 eq) + Allyl Alcohol (1.2 eq) Step1->Step2 Step3 Add Coupling Reagent EDC.HCl (1.2 eq) at 0°C Step2->Step3 Step4 Reaction Monitoring Stir 12h @ RT (TLC Check) Step3->Step4 Step5 Workup Acid Wash (0.1N HCl) -> Bicarb Wash Step4->Step5

Figure 2: Step-by-step workflow for Steglich esterification.

Protocol Nuances
  • Coupling Reagent: Use EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. The urea byproduct of EDC is water-soluble, simplifying the workup compared to the insoluble DCU formed by DCC.

  • Catalyst: DMAP (4-Dimethylaminopyridine) is essential to form the active acyl-pyridinium intermediate, accelerating the attack of the sterically unhindered allyl alcohol.

  • Risk: The primary amine on the nicotinic acid can theoretically compete with allyl alcohol, leading to oligomerization (amide formation). High dilution and excess alcohol mitigate this.

Pathway C: Acid-Catalyzed (Fischer) — The "Legacy" Route

Mechanism: Protonation of Carbonyl -> Nucleophilic Attack Status: NOT Recommended for high-value applications.

While standard for methyl esters (using MeOH/HCl), this method is suboptimal for allyl esters because:

  • Allyl alcohol can undergo acid-catalyzed etherification or polymerization.

  • Water removal (Dean-Stark) is difficult with the high boiling point of 6-aminonicotinic acid salts.

If attempted, use Thionyl Chloride (


)  to generate the acid chloride in situ (carefully, as the amine will also form a salt), then quench with allyl alcohol. This is harsh and often leads to lower yields due to "tars" forming from the allyl group.

Analytical Characterization Standards

To validate the synthesis, the following data points must be met:

TechniqueExpected Signal / ObservationStructural Confirmation
1H NMR

5.9-6.1 (m, 1H), 5.2-5.4 (dd, 2H), 4.7-4.8 (d, 2H)
Confirms presence of intact Allyl group (O-CH2-CH=CH2).
1H NMR

8.6 (d), 7.9 (dd), 6.4 (d)
Confirms 3,6-disubstituted pyridine ring.
LC-MS [M+H]+ = 179.08Confirms molecular mass (MW: 178.19).
HPLC Single peak >98% area (254 nm)Purity validation.

Safety and Handling

  • Allyl Bromide: Potent alkylating agent and lachrymator. Use only in a certified fume hood. Destroy excess reagent with aqueous ammonia or NaOH.

  • 6-Aminonicotinic Acid: Generally low toxicity, but dust can be irritating.

  • DMF: Hepatotoxic; avoid skin contact.

References

  • Electrochemical coupling reactions of organic halides. Arabian Journal of Chemistry. (2004). Overview of halide reactivity and coupling strategies.

  • Synthesis of 6-aminonicotinic acid esters via base-mediated alkylation. Patent US4375545A. Describes the reaction of 6-aminonicotinic acid with alkali carbonates and halides in DMF.

  • Selective Esterifications of Primary Alcohols. Organic Letters (2012). Discusses EDCI/NaHCO3 mediated esterification for sensitive alcohols.

  • Allyl Bromide Reactivity Profile. Master Organic Chemistry. Detailed mechanism of nucleophilic substitution with allyl bromide.

  • Steglich Esterification Mechanism. LibreTexts Chemistry. Principles of DCC/EDC coupling.

Sources

Methodological & Application

Application Note & Protocols: Advanced Solubilization Strategies for Lipophilic Chlorophenylpiperazine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chlorophenylpiperazine (CPP) moieties are prevalent scaffolds in modern pharmacotherapy. When functionalized as esters, these compounds often exhibit pronounced lipophilicity, leading to significant challenges in achieving adequate aqueous solubility for both in vitro screening and in vivo applications. This inherent low solubility can severely limit dissolution rates, resulting in poor absorption and variable bioavailability, ultimately hindering preclinical and clinical development.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust solubilization techniques tailored for this challenging class of molecules. We delve into the mechanistic basis of co-solvency, micellar solubilization, cyclodextrin complexation, and lipid-based formulations, offering step-by-step protocols, comparative data, and expert insights to guide strategy selection and experimental execution.

The Core Challenge: Physicochemical Profile of CPP Esters

The molecular architecture of chlorophenylpiperazine esters is intrinsically lipophilic. The combination of a halogenated aromatic ring (chlorophenyl), a cyclic diamine (piperazine), and an ester functional group results in a non-polar structure with a high affinity for fats and lipids over aqueous media.[3][4] This characteristic is a primary driver of poor water solubility.

According to the Biopharmaceutics Classification System (BCS), such compounds are typically categorized as BCS Class II (low solubility, high permeability).[2] While their lipophilicity allows for efficient permeation across biological membranes, their therapeutic efficacy is often rate-limited by their slow and incomplete dissolution in the gastrointestinal tract.[5] Addressing this solubility bottleneck is therefore a critical step in the formulation development process.

Caption: Logical relationship of CPP Ester properties leading to BCS Class II classification.

Essential Pre-Formulation Analysis

Before selecting a solubilization strategy, a baseline characterization of the compound's physicochemical properties is essential. These initial data provide the quantitative foundation for rational formulation design.

Protocol 2.1: Determination of Intrinsic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the CPP ester in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

  • Chlorophenylpiperazine ester (crystalline solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • HPLC-UV system with a validated analytical method for the compound

  • Scintillation vials or sealed tubes

Procedure:

  • Add an excess amount of the CPP ester to a vial containing a known volume of PBS (e.g., 5 mg to 1 mL). The solid should be visibly present at the bottom of the vial.

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to 25°C (or desired physiological temperature) and agitate at a moderate speed (e.g., 150 rpm).

  • Allow the suspension to equilibrate for at least 48-72 hours. Check for equilibrium by taking measurements at 48h and 72h; the concentration should be constant.

  • After equilibration, allow the vials to stand undisturbed for 1-2 hours to let undissolved particles settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtrate with a suitable mobile phase or solvent and analyze the concentration using the validated HPLC-UV method.

  • The resulting concentration is the intrinsic solubility of the compound under the tested conditions.

Advanced Solubilization Strategies and Protocols

The choice of solubilization method depends on the required solubility enhancement, the intended route of administration, and the physicochemical properties of the specific CPP ester.

A. Co-Solvency: Modifying the Solvent Polarity

Mechanism: Co-solvency is one of the most straightforward methods to increase the solubility of lipophilic drugs. It involves adding a water-miscible organic solvent (the co-solvent) to the aqueous system. This reduces the overall polarity of the solvent, decreasing its ability to form a structured hydrogen-bonding network and thereby lowering the energy required to create a cavity for the non-polar solute.

Table 1: Common Pharmaceutical Co-solvents

Co-solventDielectric Constant (approx.)Notes on Use
Ethanol24.5Common for oral and topical formulations.
Propylene Glycol (PG)32.0Widely used for oral, injectable, and topical routes.
Polyethylene Glycol 300/400 (PEG 300/400)12.5Low toxicity; common for oral and parenteral formulations.
Dimethyl Sulfoxide (DMSO)47.0Primarily for in vitro use due to toxicity concerns.[6]
N-Methyl-2-pyrrolidone (NMP)32.2High solubilizing power; used in veterinary medicine.
Protocol 3.1: Developing a Co-solvent Formulation

Objective: To determine the concentration of a co-solvent required to achieve a target drug concentration.

Procedure:

  • Prepare a series of aqueous solutions containing increasing percentages of a selected co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v PEG 400 in water).

  • For each co-solvent mixture, perform the shake-flask solubility determination as described in Protocol 2.1.

  • Plot the logarithm of the measured solubility (in mg/mL or M) against the percentage of the co-solvent.

  • For many non-polar drugs, this plot will be linear. The data can be used to predict the co-solvent percentage needed to reach a specific target concentration for dosing solutions.

  • Validation: Prepare the final formulation at the predicted co-solvent concentration. Add the target amount of CPP ester and ensure it dissolves completely. The solution should remain clear and free of precipitation upon standing at the intended storage temperature.

B. Micellar Solubilization: Encapsulation by Surfactants

Mechanism: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into colloidal structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Lipophilic drugs like CPP esters can partition into the hydrophobic core, effectively being encapsulated and "dissolved" in the aqueous bulk phase.

Caption: A micelle encapsulating a lipophilic CPP ester in its hydrophobic core.

Table 2: Common Pharmaceutical Surfactants

SurfactantTypeTypical CMC (in water)Applications
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mMOral, parenteral, ophthalmic
Polysorbate 20 (Tween® 20)Non-ionic~0.059 mMOral, parenteral
Kolliphor® EL (Cremophor® EL)Non-ionic~0.016 g/LParenteral, oral (toxicity concerns)
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mMIn vitro assays, topical (irritant)
Solutol® HS 15Non-ionic~0.02 g/LOral, parenteral
Protocol 3.2: Phase Solubility Studies with Surfactants

Objective: To quantify the increase in drug solubility as a function of surfactant concentration.

Procedure:

  • Prepare a series of aqueous solutions with surfactant concentrations both below and significantly above the known CMC (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL of Polysorbate 80 in PBS).

  • Perform the shake-flask solubility determination (Protocol 2.1) for each surfactant concentration.

  • Plot the drug solubility against the surfactant concentration.

  • The plot will typically show a small increase in solubility below the CMC, followed by a sharp, linear increase above the CMC.

  • The slope of the line above the CMC can be used to calculate the molar solubilization ratio, indicating the efficiency of the surfactant.

C. Cyclodextrin Complexation: Host-Guest Inclusion

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate lipophilic molecules, or parts of molecules, that sterically fit into this cavity. This "host-guest" complex shields the lipophilic drug from the aqueous environment, leading to a significant increase in apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and favorable safety profile.

Protocol 3.3: Phase Solubility Studies with Cyclodextrins

Objective: To determine the stoichiometry and stability constant of the drug-cyclodextrin complex.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM in water).

  • Perform the shake-flask solubility determination (Protocol 2.1) for each cyclodextrin solution.

  • Plot the molar concentration of the CPP ester against the molar concentration of HP-β-CD.

  • Analyze the resulting phase solubility diagram (Higuchi and Connors method). A linear (AL-type) plot is most common and indicates the formation of a 1:1 complex.

  • The stability constant (K1:1) can be calculated from the slope and the intrinsic solubility (S0) using the formula: K_1:1 = slope / (S_0 * (1 - slope)). A higher K1:1 value indicates a more stable complex.

D. Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents/co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (such as gastrointestinal fluids). The CPP ester is pre-dissolved in this lipidic formulation. Upon emulsification, the drug is presented in a solubilized state within small lipid droplets, providing a large surface area for absorption.

SEDDS_Workflow SEDDS Formulation Workflow cluster_0 Component Selection cluster_1 Formulation Development cluster_2 Characterization A Screen Oils (e.g., Capryol 90) D Construct Ternary Phase Diagram B Screen Surfactants (e.g., Kolliphor EL) C Screen Co-solvents (e.g., Transcutol HP) E Identify Self-Emulsifying Region D->E F Incorporate CPP Ester into Promising Formulations E->F G Droplet Size Analysis (DLS) F->G H Assess Stability & Precipitation Risk G->H

Caption: A streamlined workflow for the development of a SEDDS formulation.

Protocol 3.4: Formulation and Characterization of a SEDDS

Objective: To develop a stable SEDDS with high drug-loading capacity.

Procedure:

  • Solubility Screening: Determine the solubility of the CPP ester in various oils (e.g., medium-chain triglycerides), surfactants, and co-solvents to identify components with the highest solubilizing capacity.

  • Construct Ternary Phase Diagrams: Prepare a series of blank formulations by mixing the chosen oil, surfactant, and co-solvent at different ratios (e.g., from 10:0:90 to 10:90:0). For each mixture, add a drop to a volume of water and visually assess its emulsification performance (e.g., clarity and speed of dispersion). Plot these observations on a ternary diagram to map the efficient self-emulsification region.

  • Drug Loading: Select several promising formulations from the self-emulsification region. Determine the maximum amount of CPP ester that can be dissolved in each while maintaining a clear, single-phase liquid.

  • Characterization:

    • Dilute the drug-loaded SEDDS in water or simulated intestinal fluid (e.g., 1:100 ratio).

    • Measure the resulting droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A mean droplet size <200 nm is often desirable for SMEDDS (Self-Microemulsifying Drug Delivery Systems).

    • Visually inspect for any signs of drug precipitation over time.

Summary and Strategy Selection

Choosing the right solubilization technique is a multi-factorial decision.

Table 3: Comparison of Solubilization Techniques

TechniqueAdvantagesDisadvantagesBest For...
Co-solvency Simple, predictable, easy to prepare.Limited for very lipophilic drugs; potential for precipitation upon dilution; toxicity of some solvents.Early in vitro screens; topical or parenteral formulations where dilution is controlled.
Micellar Solubilization High solubilization capacity; can be used for parenteral routes.Potential for drug precipitation below CMC; surfactant toxicity/hemolysis concerns.IV formulations (in vitro and in vivo); oral solutions.
Cyclodextrin Complexation Excellent solubilizers; can improve stability; low toxicity (esp. HP-β-CD).Limited by stoichiometry (1:1 or 1:2); can be expensive; large molecule size.Aqueous formulations for multiple routes (oral, parenteral, ophthalmic).
SEDDS/SMEDDS High drug loading; enhances bioavailability by multiple mechanisms.Complex formulation development; potential for GI side effects from surfactants.Oral delivery of highly lipophilic (BCS Class II) compounds.

References

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

  • PubMed. Relationships between the lipophilicity of some 1,4-piperazine derivatives of aryloxyaminopropanols and their beta-andrenolytic activity. [Link]

  • ResearchGate. (2025, August 7). RPTLC determination of the lipophilicity of some new N-[(4-arylpiperazin-1-yl)alkyl] spirosuccinimides. [Link]

  • Pharmaceutical Technology. (2025, March 12). Tackling Solubility Challenges. [Link]

  • PubMed. (2004, March 15). Synthesis and structure-activity relationships of a new model of arylpiperazines. Part 7: Study of the influence of lipophilic factors at the terminal amide fragment on 5-HT(1A) affinity/selectivity. [Link]

  • Taylor & Francis Online. (2023, December 29). Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development. [Link]

  • MDPI. (2022, February 15). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Depletion of Unreacted 1-(3-chlorophenyl)piperazine (mCPP)

[1]

Executive Summary & Chemical Context

Removing unreacted 1-(3-chlorophenyl)piperazine (mCPP) from reaction mixtures is a frequent bottleneck in medicinal chemistry, particularly during the synthesis of serotonin modulators (e.g., Trazodone analogs) or phenylpiperazine libraries.[1]

The Core Problem: mCPP is a secondary amine with a lipophilic chlorophenyl tail.[1]

  • Boiling Point: High (~336°C), making distillation impractical for small-scale purification.[1]

  • Basicity: The distal nitrogen has a pKa of ~8.8–9.0.

  • Solubility: The free base is an oil/low-melting solid soluble in DCM; the HCl salt is water-soluble.[1]

If your product is also a base (e.g., a tertiary amine formed via N-alkylation), standard acid/base extraction will often fail because both species will co-extract. This guide prioritizes chemoselective methods to separate the secondary amine impurity (mCPP) from your desired product.

Decision Matrix: Selecting Your Protocol

Before starting, determine the nature of your Target Product . Use the logic flow below to select the correct module.

purification_logicStartSTART: Reaction Mixture(Product + Excess mCPP)CheckProductIs your Product Basic?(e.g., Tertiary Amine)Start->CheckProductNoBasicNO (Product is Neutral/Acidic)(e.g., Amide, Urea)CheckProduct->NoBasic Neutral ProductYesBasicYES (Product is Basic)(e.g., N-Alkylation)CheckProduct->YesBasic Basic ProductAcidWashProtocol A:Acidic Aqueous Wash(mCPP protonates -> Water layer)NoBasic->AcidWashScavengerProtocol B:Solid Phase Scavenging(PS-Isocyanate)YesBasic->Scavenger High Value / Small ScaleDerivProtocol C:Chemical Derivatization(Acetic Anhydride Trick)YesBasic->Deriv Large Scale / Low Cost

Figure 1: Decision tree for mCPP removal based on product chemistry.

Protocol A: The Acid Wash (For Neutral Products)

Applicability: Use this only if your product is not a base (e.g., you formed an amide or urea).[1]

The Science: mCPP is a base.[2] At pH < 4, it becomes the water-soluble hydrochloride salt. If your product is neutral, it remains in the organic layer.

Step-by-Step:

  • Dilute reaction mixture with Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Wash the organic phase 2x with 1M HCl or 10% Citric Acid .[1]

    • Note: Citric acid is milder and often prevents emulsions better than mineral acids.[1]

  • The mCPP is now in the aqueous layer (as mCPP·HCl).

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Solid-Phase Scavenging (The "Gold Standard")

Applicability: Best for Basic Products (Tertiary amines).[1] Why it works: You cannot separate two bases by extraction.[1] However, mCPP is a secondary amine (nucleophilic), while your product is likely a tertiary amine (non-nucleophilic).[1] We use a resin-bound electrophile (Isocyanate) to covalently trap the mCPP.[1]

Recommended Resin: PS-Isocyanate

Polystyrene-methylisocyanate beads react rapidly with secondary amines to form urea derivatives that remain attached to the bead.[1]

Reaction:

Experimental Workflow
ParameterSpecification
Resin PS-Isocyanate (Loading typically 1.0–1.5 mmol/g)
Equivalents 2.0 – 3.0 eq relative to the excess mCPP expected.[1]
Solvent DCM, THF, or DCE (Resin must swell). Avoid MeOH/EtOH (reacts with resin).[1]
Time 1–4 hours at Room Temperature.[1][3]

Protocol:

  • Calculate Excess: Estimate the mmols of unreacted mCPP (based on stoichiometry or LCMS).

  • Add Resin: Add 3 equivalents of PS-Isocyanate resin to the reaction mixture.

  • Agitate: Shake gently (orbital shaker) at room temperature. Do not use a magnetic stir bar, as it grinds the beads, clogging filters later.

  • Monitor: Check supernatant by TLC/LCMS. The mCPP peak should disappear.

  • Filter: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin beads 2x with DCM to recover any product trapped in the pore volume.

  • Result: The filtrate contains your pure tertiary amine product; the mCPP is trapped on the solid trash.

scavenging_workflowMixCrude Mix(3° Amine Prod + mCPP)ReactAgitate 2-4h(Urea Formation)Mix->ReactResinAdd PS-Isocyanate(Electrophilic Trap)Resin->ReactFilterFiltrationReact->FilterSolidSolid Waste(Resin-mCPP)Filter->SolidLiquidFiltrate(Pure Product)Filter->Liquid

Figure 2: Chemoselective scavenging workflow.[1]

Protocol C: The "Derivatize & Extract" Trick

Applicability: Large-scale reactions where resins are too expensive, and the product is a Tertiary Amine .[1]

The Science: Convert the basic mCPP (2° amine) into a neutral amide using an anhydride. The product (3° amine) cannot react. Then, use an acid wash to separate the basic product from the now-neutral mCPP-amide.[1]

Step-by-Step:

  • Derivatization: To the crude reaction mixture, add Acetic Anhydride (1.5 eq relative to mCPP) and Triethylamine (1.5 eq).

  • Stir: 30 minutes at RT.

    • Result: mCPP converts to N-acetyl-mCPP (Neutral).[1] Product remains a base.

  • Acid Extraction:

    • Add 1M HCl.[1]

    • Organic Layer: Contains N-acetyl-mCPP (Discard).[1]

    • Aqueous Layer: Contains Product-H⁺ (Keep this!).[1]

  • Recovery:

    • Take the acidic aqueous layer.[4]

    • Basify with NaOH or Na₂CO₃ to pH > 10.

    • Extract back into DCM/EtOAc.[1]

    • Concentrate to yield pure product.

Troubleshooting & FAQs

Q: I see severe tailing of mCPP on my silica column. How do I fix this? A: Aryl piperazines interact strongly with silanols.[1]

  • Fix 1: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).[1]

  • Fix 2: Switch to Amino-functionalized Silica cartridges, which neutralize the surface acidity.[1]

Q: Can I just distill the mCPP off? A: Unlikely. The boiling point is >300°C. You would need a Kugelrohr apparatus and high vacuum (<0.1 mmHg). Even then, many drug-like products will decompose before mCPP distills.[1]

Q: I used PS-Isocyanate but mCPP is still there. Why? A: Check your solvent.

  • Did you use Methanol? Alcohols are nucleophiles and can compete with the amine for the isocyanate sites (forming carbamates), reducing scavenging efficiency. Switch to DCM or THF.

  • Did you wait long enough? Sterically hindered amines require longer times (up to 16h) or slight heating (40°C).[1]

References

  • PubChem. "1-(3-Chlorophenyl)piperazine Compound Summary."[1] National Library of Medicine.[1]

  • Biotage. "PS-Isocyanate Technical Note: Scavenging Nucleophiles." Biotage Technical Literature.

  • Morphy, J. R., et al. "Polymer-Supported Reagents and Scavengers in Synthesis."[1] Chemical Reviews, 2002. (Foundational text on scavenger resins).

  • Google Patents. "Purification of piperazine - US2919275A."[1] Google Patents.[1]

Troubleshooting polymerization of allyl groups during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address a common yet challenging issue in organic synthesis: the unwanted polymerization of allyl groups. Allyl-containing compounds are versatile intermediates, widely used as protecting groups and building blocks. However, their propensity for premature polymerization can lead to decreased yields, complex product mixtures, and failed reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the underlying mechanisms of allyl polymerization, diagnose common experimental problems, and offer robust troubleshooting strategies and preventative protocols to ensure the integrity and success of your synthesis.

Part 1: Understanding the Core Problem

This section delves into the fundamental chemical principles governing the polymerization of allyl groups. Understanding why it happens is the first step to preventing it.

Q1: Why are my allyl-containing compounds polymerizing during synthesis?

Answer: The polymerization of allyl groups is typically a free-radical chain reaction. The process is initiated by species that can generate free radicals, such as peroxides (often formed by unintentional exposure to oxygen), heat, or UV light.[1] The key issue that distinguishes allyl polymerization from that of other vinyl monomers is a highly efficient and problematic side reaction known as degradative chain transfer .[2]

Unlike typical vinyl monomers, the hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are susceptible to abstraction by a growing polymer radical. This creates a new, resonance-stabilized allyl radical.[3] This new radical is significantly less reactive and is slow to initiate a new polymer chain.[2][3] Consequently, instead of forming long polymer chains efficiently, the process is often terminated, leading to the formation of low-molecular-weight oligomers and consuming your monomer in unproductive pathways.[2]

A proposed mechanism for some allyl ethers also involves a radical-mediated cyclization (RMC), where an abstracted allylic hydrogen leads to the formation of a five-membered ring system, further complicating the reaction mixture.[4][5][6]

Allyl_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Chain Growth vs. Termination cluster_productive Productive Propagation (Slow) cluster_destructive Degradative Chain Transfer (Dominant & Problematic) I Initiator (I₂) (e.g., Peroxide, UV, Heat) R Primary Radical (2 R•) I->R Decomposition M1 Allyl Monomer (CH₂=CH-CH₂-X) R->M1 Addition P1 Growing Chain (R-CH₂-CH•-CH₂-X) P2 Longer Chain P1->P2 + Monomer P_term Terminated Chain (R-CH₂-CH₂-CH₂-X) P1->P_term + Monomer (H-abstraction) AR Resonance-Stabilized Allyl Radical (CH₂=CH-CH•-X) Oligo Oligomers & Unproductive Pathways AR->Oligo Slow re-initiation or termination

Caption: Mechanism of free-radical polymerization of allyl groups, highlighting the problematic degradative chain transfer pathway.

Part 2: Frequently Asked Questions & Troubleshooting

This section addresses specific issues you may encounter in the lab and provides a logical framework for diagnosing the problem.

Q2: My reaction mixture is becoming viscous, or a solid has precipitated. What is happening?

Answer: A noticeable increase in viscosity or the formation of a gel or solid precipitate are classic signs of polymerization.[1] This indicates that the small monomeric molecules are linking together to form larger oligomers or polymers, which have reduced solubility and higher viscosity. If this occurs, the desired reaction is competing with this unwanted pathway, and the material may not be salvageable if polymerization is advanced.[1]

Q3: My reaction yield is very low, and I see a complex mixture of spots on my TLC plate. Is this related to polymerization?

Answer: Yes, this is a very likely outcome. As explained by the degradative chain transfer mechanism, monomer molecules are consumed to form a variety of low-molecular-weight oligomers.[2] This consumes your starting material without converting it to the desired product, leading to low yields. The resulting mixture of different-sized oligomers will appear as a complex set of spots or a smear on a TLC plate, complicating purification.

Q4: What are the primary triggers I should control to prevent this unwanted polymerization?

Answer: The main triggers are environmental and chemical factors that can initiate a free-radical reaction.[1] You should focus on controlling the following:

  • Heat: Higher temperatures accelerate the rate of free radical formation.[1]

  • Light: UV light provides the energy to break chemical bonds and initiate polymerization.[1]

  • Oxygen: Atmospheric oxygen can react with organic molecules, especially in the presence of light or heat, to form peroxide species that act as potent polymerization initiators.[1]

  • Contamination: Trace amounts of metals, strong acids, or strong bases can catalyze radical formation or other side reactions.[1]

Q5: How can I confirm that oligomers or polymers are forming in my sample?

Answer: Several analytical techniques can be employed to detect unwanted polymerization:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most direct method for analyzing the molecular weight distribution of your sample. The presence of high-molecular-weight species that are absent in your starting material is a clear indication of polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymerization leads to the broadening of signals in ¹H and ¹³C NMR spectra. The sharp peaks of your small molecule starting material will be accompanied or replaced by broad, poorly resolved humps corresponding to the polymer.

  • Mass Spectrometry (LC-MS, GC-MS, MALDI-TOF): These techniques are excellent for identifying a series of oligomeric species, which will appear as a distribution of masses separated by the mass of the monomer unit.[2][7]

Troubleshooting_Workflow Start Symptom Observed: - Increased Viscosity - Low Yield - Complex Mixture Check_Triggers Step 1: Review Reaction Conditions - Temperature too high? - Exposed to light? - Inefficient deoxygenation? Start->Check_Triggers Add_Inhibitor Step 2: Add or Verify Inhibitor - Was an inhibitor used? - Is the concentration sufficient? Check_Triggers->Add_Inhibitor Triggers Controlled Modify_Conditions Step 3: Modify Protocol - Lower reaction temperature - Protect from light - Purge with inert gas Check_Triggers->Modify_Conditions Triggers Identified Add_Inhibitor->Modify_Conditions No/Low Inhibitor Consider_Alternatives Step 4: Consider Alternative Strategy - Use a different protecting group? - Change solvent or catalyst? Add_Inhibitor->Consider_Alternatives Inhibitor Present & Correct Modify_Conditions->Add_Inhibitor Success Problem Resolved Modify_Conditions->Success Consider_Alternatives->Success Failure Problem Persists: Re-evaluate Synthesis Route Consider_Alternatives->Failure

Caption: A logical workflow for troubleshooting unwanted allyl group polymerization.

Part 3: Prevention & Optimization Strategies

This section provides actionable protocols and data-driven recommendations to proactively minimize the risk of polymerization.

Q6: How do I select and use a polymerization inhibitor?

Answer: A polymerization inhibitor is a compound that scavenges free radicals, effectively quenching the polymerization chain reaction.[1][] Adding a small amount to your monomer or reaction mixture is a highly effective preventative measure. The choice of inhibitor depends on your specific reaction conditions.

Inhibitor Class Examples Typical Concentration Mechanism & Notes
Phenolic Hydroquinone, Butylated hydroxytoluene (BHT), p-tert-butylcatechol (TBC)50 - 1000 ppmAct as hydrogen atom donors to terminate chain radicals.[9][10] Many require a small amount of oxygen to be effective. BHT is often preferred for distillations as it is volatile.
Amine Phenothiazine, Diethylhydroxylamine100 - 500 ppmAlso function via hydrogen transfer.[] Can be effective in oxygen-free systems. May interfere with reactions sensitive to bases.
Nitroxide TEMPO, 4-hydroxy-TEMPO50 - 200 ppmHighly efficient radical traps that form stable adducts. Often used in controlled radical polymerizations.

Experimental Protocol 1: General Procedure for Adding a Polymerization Inhibitor

  • Selection: Choose an inhibitor from the table above that is compatible with your subsequent reaction chemistry. For general storage, BHT or hydroquinone are common choices.

  • Calculation: Determine the mass of inhibitor needed. For example, for 500 ppm in a 100 g batch of monomer: (500 / 1,000,000) * 100 g = 0.05 g or 50 mg.

  • Addition: Dissolve the calculated amount of inhibitor directly into the liquid monomer or reaction solvent with gentle stirring until homogeneous.

  • Storage: Store the inhibited monomer according to recommended conditions, typically refrigerated (2-8°C) and protected from light in a tightly sealed container.[1]

Q7: What reaction parameters should I optimize to prevent polymerization?

Answer: Beyond using inhibitors, careful control of your reaction setup is critical.

  • Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For thermally sensitive allyl compounds, even temperatures around 80-100°C can be problematic.[11] Consider running a temperature screen (e.g., 25°C, 40°C, 60°C) to find the optimal balance.

  • Atmosphere: Always perform reactions with sensitive allyl compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.[1]

  • Initiator Addition: If your reaction requires a radical initiator, add it gradually over the course of the reaction (e.g., via syringe pump) rather than all at once. This keeps the instantaneous concentration of radicals low, which can surprisingly increase monomer conversion by 200-300%.[12][13]

Experimental Protocol 2: Method for Deoxygenating a Reaction Mixture

  • Setup: Assemble your reaction glassware and add your solvent and reagents (except for any highly volatile or temperature-sensitive components).

  • Subsurface Sparge: Insert a long needle or glass pipette connected to an inert gas line (nitrogen or argon) so that it is below the surface of the liquid.

  • Venting: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Purge: Bubble the inert gas through the solution for 20-30 minutes. A gentle stream of bubbles is sufficient.

  • Maintain Atmosphere: After sparging, remove the long needle and maintain a positive pressure of the inert gas (e.g., using a gas balloon) for the duration of the reaction.

Q8: Are there alternative synthetic strategies if polymerization remains a problem?

Answer: Yes. If you are using an allyl group as a protecting group for an alcohol and polymerization is unavoidable, consider switching to a more robust protecting group that is removed under orthogonal conditions.

Protecting Group Abbreviation Protection Reagent Deprotection Condition Key Advantages
Allyl Ether AllAllyl Bromide, NaHPd(0) catalyst, scavengerStable to acid/base, oxidation, reduction. Can be difficult to remove cleanly.
tert-Butyldimethylsilyl Ether TBDMS or TBSTBDMS-Cl, ImidazoleFluoride source (TBAF), or mild acidVery common, robust to bases, Grignards, many redox reagents.[14][15]
Tetrahydropyranyl Ether THPDihydropyran (DHP), p-TsOHMild aqueous acid (e.g., PPTS, AcOH)Stable to bases, nucleophiles, redox reagents.[14][16] Acid-labile.

Using a silyl or acetal protecting group completely avoids the reactive C=C double bond, thereby eliminating the possibility of free-radical polymerization.[14][16][17][18]

References

  • ResearchGate. (n.d.). Polymerisation of Allyl Compounds. Retrieved February 24, 2026, from [Link]

  • Hussain, S., & Pandit, A. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of ... PMC. [Link]

  • Lin, S., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega. [Link]

  • Taylor & Francis. (n.d.). Allyl group – Knowledge and References. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]

  • ScienceDirect. (n.d.). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Retrieved February 24, 2026, from [Link]

  • Lin, S., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega. [Link]

  • MRS Bulletin. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. [Link]

  • ACS Publications. (n.d.). The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (n.d.). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Retrieved February 24, 2026, from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • University of Illinois. (n.d.). Transition Metal Allyls: Bonding, Syntheses and Reactions. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 24, 2026, from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved February 24, 2026, from [Link]

  • Journal of Physical Science. (n.d.). Synthesis of Hydroxyl Radical Scavengers from Benzalacetone and its Derivatives. Retrieved February 24, 2026, from [Link]

  • DIAL@UCLouvain. (2024). Investigating the Influence of the Substrate Temperature and the Organic Precursor on the Mechanical Properties of Low‐Pressure Plasma Polymer Films. [Link]

  • Fiveable. (2025). Protection of Alcohols. [Link]

  • Britannica. (2026). Radical scavenger | chemistry. [Link]

  • ACS Publications. (n.d.). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Retrieved February 24, 2026, from [Link]

  • PMC. (2025). Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution. [Link]

  • ResearchGate. (2026). Advances in transition metal-catalyzed allylic substitution with unstabilized nucleophiles. [Link]

  • ACS Publications. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. [Link]

  • MDPI. (2017). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. [Link]

  • ACS Publications. (2018). Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide. [Link]

  • Google Patents. (n.d.). US5420216A - Process for making allyl polymers and copolymers.
  • Queensland Alliance for Environmental Health Sciences. (n.d.). Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices. [Link]

  • MDPI. (2024). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. [Link]

  • Google Patents. (n.d.). EP0686646A2 - Process for making allyl polymers and copolymers.
  • Royal Society of Chemistry. (2020). Transition metal-catalysed allylic functionalization reactions involving radicals. [Link]

  • NIH. (n.d.). An Elegant Way to Quantitatively Analyze Oligomer Formation in Solution. [Link]

  • ChemRxiv. (n.d.). Detection and Quantification of Changes in Oligomeric States of STING at Attomolar Concentrations of Analyte. [Link]

Sources

Technical Support Center: Optimizing Column Chromatography Purification of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this specific molecule. Due to its unique structural features—notably the basic piperazine moiety and the nicotinate core—this compound presents common, yet solvable, challenges during silica gel column chromatography.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore how to diagnose common issues, select optimal parameters, and implement robust purification protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate.

Q1: Why is my compound streaking severely or tailing on a silica gel TLC plate?

A: This is the most common issue for this class of molecules and is almost certainly due to the basic nature of the piperazine nitrogen atoms.[1] Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[2] The basic nitrogens in your compound can undergo a strong secondary acid-base interaction with these acidic sites, causing a portion of the molecules to "stick" to the stationary phase longer than the rest.[2][3] This differential interaction leads to significant peak tailing or streaking, where the spot elongates from the baseline to the solvent front.

Q2: What is a good starting solvent system for initial TLC analysis?

A: A good starting point is a solvent system of intermediate polarity. Begin by screening two common systems in parallel:

  • System A: Hexanes/Ethyl Acetate (e.g., start with a 70:30 ratio)

  • System B: Dichloromethane/Methanol (e.g., start with a 98:2 ratio)

These systems have different solvent selectivities and will help you quickly find a suitable polarity range.[4] Given the compound's basicity, it is highly recommended to run these initial TLCs with and without a basic modifier (see Q3).

Q3: How can I immediately improve the spot shape on my TLC plate?

A: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your mobile phase. The most common and effective choice is triethylamine (TEA) .[5][6] Prepare your chosen eluent (e.g., 70:30 Hexanes/EtOAc) and add 0.5-1% TEA by volume. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[2] This will result in more compact, symmetrical spots and a more accurate representation of the compound's true Rf value.

Q4: My compound's Rf is too low (near the baseline) or too high (at the solvent front). How do I adjust it?

A: The goal for flash chromatography is to achieve an Rf value for your target compound between 0.15 and 0.35 .[7]

  • If Rf is too low (e.g., <0.1): Your mobile phase is not polar enough to elute the compound effectively. You need to increase the polarity . For a Hexanes/EtOAc system, increase the percentage of ethyl acetate. For a DCM/MeOH system, increase the percentage of methanol.

  • If Rf is too high (e.g., >0.5): Your mobile phase is too polar, and the compound is spending too much time in the mobile phase, leading to poor separation from less polar impurities. You need to decrease the polarity by increasing the proportion of the non-polar solvent (Hexanes or DCM).

Q5: How do I use my optimized TLC results to design a flash column chromatography method?

A: The retention factor (Rf) from your TLC plate can be used to predict the elution volume on a column, measured in Column Volumes (CV). A CV is the volume of the empty space within the packed column.[8] The relationship is given by the simple equation:

CV = 1 / Rf [9]

An optimal Rf of 0.15-0.35 on TLC corresponds to an elution volume of approximately 3 to 7 CVs on the column.[7] This range provides a good balance between resolution, run time, and solvent consumption.[7] Knowing this allows you to set up a gradient elution on an automated flash system or plan your fraction collection for a manual column.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving more persistent purification challenges.

Guide 1: Resolving Persistent Peak Tailing and Poor Resolution

Even after basic optimization, you may face challenges with peak shape. This guide offers a systematic approach to achieving sharp, symmetrical peaks.

G cluster_0 Start Start: Poor Peak Shape (Tailing/Streaking) CheckModifier Is a basic modifier (0.5-1% TEA) in the mobile phase? AddModifier Action: Add 0.5-1% TEA to the mobile phase. CheckLoad Is the sample load <2% of silica mass? ReduceLoad Action: Reduce sample load. (Target 1-2% w/w) CheckStationaryPhase Consider Alternative Stationary Phase UseAlumina Solution: Use Basic or Neutral Alumina UseDeactivated Solution: Deactivate silica by pre-flushing with TEA/solvent End Result: Symmetrical Peak & Improved Resolution

Problem Diagnosis: The root cause is the interaction between the basic piperazine and acidic silica.[2][3] If adding a basic modifier like TEA doesn't fully resolve the issue, or if resolution is still poor, consider the following advanced solutions.

Solution Protocols:

  • Protocol 1: Using an Alternative Stationary Phase: Alumina Alumina is an excellent alternative to silica for purifying basic compounds.[5] It is available in three pH grades: acidic, neutral, and basic. For this compound, basic or neutral alumina is recommended.

    • Selection: Choose Brockmann I activity, basic or neutral alumina, mesh size 70-230.

    • TLC Screening: Perform TLC analysis using alumina-coated plates to re-optimize your solvent system. The polarity scale on alumina differs from silica, so your Hex/EtOAc ratio will likely change.

    • Column Packing: Pack the column using a slurry method with your starting mobile phase.

    • Elution: Run the column as you would with silica. The absence of acidic silanol groups should yield significantly sharper peaks without the need for a basic modifier.

  • Protocol 2: Deactivating Silica Gel Prior to Use If you must use silica, you can partially neutralize its activity before loading your sample.[6]

    • Pack the Column: Dry or slurry pack your silica gel column as usual.

    • Prepare Deactivating Eluent: Take your starting mobile phase (e.g., 90:10 Hexanes/EtOAc) and add 1-2% triethylamine.

    • Pre-Elute: Flush the packed column with 2-3 column volumes of this deactivating eluent. This coats the active sites on the silica.

    • Equilibrate: Flush the column again with 2-3 column volumes of the actual starting mobile phase (containing your standard 0.5-1% TEA) to remove excess, unbound TEA.

    • Load and Run: Load your sample and run the chromatography. This pre-treatment often improves performance for particularly sensitive basic compounds.

Guide 2: Optimizing Separation of Closely Eluting Impurities

Problem Diagnosis: Your target compound is eluting as a sharp peak, but it co-elutes or overlaps significantly with a starting material or byproduct. This is a problem of selectivity , meaning the relative affinity of the compounds for the stationary vs. mobile phase is too similar in your current system.

Solution Protocol:

  • Protocol 3: Systematic Solvent System Screening To improve selectivity, you must change the chemical nature of the mobile phase.[4] The goal is to introduce different types of intermolecular interactions.

    • Set up TLCs: Spot your crude mixture on at least three separate TLC plates.

    • Select Diverse Solvents: Prepare three different solvent systems of roughly equivalent polarity (eluting your product to an Rf of ~0.2-0.3), but from different solvent classes.

      • System 1 (Reference): Hexanes / Ethyl Acetate (H-bond acceptor) + 1% TEA

      • System 2: Dichloromethane / Methanol (H-bond donor/acceptor) + 1% TEA

      • System 3: Toluene / Acetone (aromatic/dipole interactions) + 1% TEA

    • Develop and Compare: Run the TLCs and compare the separation factor (ΔRf) between your product and the key impurity in each system. Choose the system that provides the largest ΔRf for your column purification.

Solvent System (with 1% TEA)Target RfImpurity RfΔRf (Separation)Comments
80:20 Hexanes/Ethyl Acetate0.250.300.05Poor separation
97:3 Dichloromethane/Methanol0.280.450.17 Excellent Separation
90:10 Toluene/Acetone0.220.240.02Very poor separation
Table 1: Example of a TLC solvent screen summary. The DCM/Methanol system offers superior selectivity for this hypothetical separation.
Section 3: Key Experimental Protocols

This section provides detailed, self-validating methodologies for the core purification workflow.

Protocol 4: Comprehensive TLC Method Development

Objective: To identify an optimal mobile phase for flash chromatography that provides a target Rf of 0.15-0.35 and resolves the desired compound from major impurities.

  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~10 mg/mL solution.

  • Spot TLC Plate: Using a capillary tube, carefully spot the solution onto the starting line of a silica gel TLC plate. Make the spot as small as possible.

  • Prepare Eluent: In a beaker, prepare 10 mL of your chosen solvent system (e.g., 85:15 Hexanes/EtOAc) and add 100 µL of triethylamine (1%). Mix thoroughly.

  • Develop Plate: Pour the eluent into a TLC chamber with a lid and filter paper wick. Allow the atmosphere to saturate for 5 minutes. Place the spotted TLC plate in the chamber and close the lid. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate Rf: Measure the distance from the starting line to the center of your target spot and the distance from the starting line to the solvent front. Calculate Rf = (distance to spot) / (distance to solvent front).

  • Analyze & Iterate:

    • Is Rf between 0.15-0.35? If yes, proceed to check separation. If no, adjust solvent polarity and repeat from step 3.

    • Is the target spot well-separated from other spots (ΔRf > 0.1)? If yes, this is your optimal system. If no, perform solvent system screening as described in Protocol 3.

Protocol 5: Step-by-Step Flash Column Chromatography

Objective: To purify the crude material based on the optimized TLC conditions.

  • Select and Pack Column: Based on your sample mass, select an appropriate pre-packed column or pack a glass column with silica gel. A general rule is to use a mass of silica that is 50-100 times the mass of your crude sample. Slurry pack the column using the initial, non-polar mobile phase.

  • Prepare Sample (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the mass of your crude material) to this solution.

    • Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry load."

  • Load Column: Carefully add the dry load powder to the top of the packed silica bed, forming a thin, even layer. Gently add a layer of sand on top to prevent disturbance.

  • Equilibrate and Run:

    • Fill the column with your starting mobile phase.

    • Begin elution using either an isocratic (single solvent mixture) or gradient method as determined by your TLC analysis. A shallow gradient often provides the best resolution. For example, if your optimal TLC condition was 80:20 Hex/EtOAc, you might run a gradient from 95:5 to 70:30 Hex/EtOAc over 10-15 column volumes.

  • Collect Fractions: Collect fractions based on your UV detector's output or in regular volumes (e.g., 10-20 mL test tubes).

  • Analyze Fractions (Self-Validation):

    • Spot every 2-3 collected fractions onto a single TLC plate.

    • Also spot your crude material and pure starting material (if available) as references.

    • Develop the TLC plate using your optimized eluent.

    • This allows you to precisely identify which fractions contain your pure product, which are mixed, and which contain only impurities.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate.

G

References
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2023, September 13). TLC for Flash Chromatography. Retrieved from [Link]

  • Bickler, B. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Biotage. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. Retrieved from [Link]

  • BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Scaling Up Synthesis of Piperazino-Nicotinate Allyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the synthesis and scale-up of piperazino-nicotinate allyl esters. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical synthesis from bench-scale to larger, pilot, or manufacturing scales. Scaling up presents unique challenges that are often not apparent during small-scale experiments, including issues with reaction kinetics, heat and mass transfer, impurity profiles, and process efficiency.[1][2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities. Our approach is rooted in explaining the fundamental principles behind each operational step, enabling you to make informed decisions and adapt the protocols to your specific laboratory or plant environment.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the scale-up of piperazino-nicotinate allyl ester synthesis. The synthesis is typically a two-step process: (1) Acylation of a substituted piperazine with a nicotinic acid derivative, followed by (2) Allyl esterification.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Allyl Esterification A Substituted Piperazine C Piperazino-Nicotinate Intermediate (Carboxylic Acid) A->C Acylation B Nicotinoyl Chloride or Nicotinic Acid + Coupling Agent B->C D Allyl Alcohol F Final Product: Piperazino-Nicotinate Allyl Ester C->F Esterification D->F E Acid Catalyst (e.g., H₂SO₄, p-TsOH) E->F

Caption: High-level overview of the two-stage synthesis process.

Q1: My esterification reaction stalls, and I'm seeing low conversion at a larger scale. What's going wrong?

Answer: This is a classic scale-up problem for equilibrium-limited reactions like Fischer esterification.[1][3] The primary culprit is almost always the inefficient removal of water, the reaction's by-product.[4][5]

Potential Causes & Solutions:

  • Inefficient Water Removal:

    • Causality: In an esterification reaction, water is produced alongside the ester.[5] If water is not removed, it drives the equilibrium back towards the starting materials, limiting the final yield.[4] What works for a 100 mL flask (e.g., a simple reflux condenser) is insufficient for a 20 L reactor due to a lower surface-area-to-volume ratio.

    • Solution 1 (Dean-Stark Apparatus): For scales up to 50 L, a properly sized Dean-Stark trap is essential. Ensure your solvent forms an azeotrope with water (e.g., toluene, benzene) to facilitate its removal.[6]

    • Solution 2 (Inert Gas Sparging): A gentle stream of dry nitrogen or argon bubbled through the hot reaction mixture can effectively strip away water vapor.[4] This method avoids high vacuum and can lead to a product with better color and fewer thermal degradation by-products.[4]

    • Solution 3 (Pervaporation): For continuous or large-scale industrial processes, membrane pervaporation offers a highly efficient way to selectively remove water at lower temperatures (50-80 °C), which can reduce energy consumption by up to 50%.[5]

  • Poor Heat Transfer & Temperature Gradients:

    • Causality: Large reactors heat and cool much slower than lab flasks. The reactor walls may be hot, but the core of the mixture could be below the optimal reaction temperature, slowing down the reaction rate.

    • Solution: Ensure vigorous and efficient mechanical stirring. Use a jacketed reactor with a reliable heating/cooling fluid system. Multiple temperature probes can help monitor for and diagnose temperature gradients within the vessel.

  • Insufficient Catalyst:

    • Causality: While catalysts do not change the equilibrium position, they are crucial for achieving it in a reasonable timeframe.[3] The ratio of catalyst to reactants may need to be re-optimized at scale.

    • Solution: Consider a modest increase in the catalyst loading (e.g., from 1 mol% to 1.5-2 mol%). However, be cautious, as excessive strong mineral acids like H₂SO₄ can cause corrosion and promote side reactions at the high temperatures often required for distillation.[5] Using an organic sulfonic acid like p-toluenesulfonic acid can be a good alternative.[7]

Q2: I'm observing new, significant impurities in my scaled-up batch that I didn't see on the bench. How do I identify and mitigate them?

Answer: The appearance of new impurities upon scale-up is often linked to longer reaction times, localized "hot spots" due to inefficient heat transfer, or higher concentrations of reactive intermediates.

Potential Causes & Solutions:

  • Side Reaction: Dimerization/Polymerization of Allyl Alcohol/Ester:

    • Causality: Allyl groups can polymerize, especially at elevated temperatures or in the presence of acid catalysts over extended periods.[7]

    • Solution: Introduce a polymerization inhibitor like copper bronze powder or hydroquinone into the reaction mixture.[7] Additionally, try to minimize the overall reaction time by ensuring efficient water removal.

  • Side Reaction: N-Alkylation of Piperazine Ring:

    • Causality: If any unreacted piperazino-nicotinate from Step 1 is present, the allyl alcohol (or an activated intermediate) could potentially alkylate the second nitrogen of the piperazine ring, especially under acidic conditions.

    • Solution: Ensure Step 1 (acylation) goes to completion before proceeding to esterification. Purify the piperazino-nicotinate intermediate if necessary. Using a protecting group strategy on the second nitrogen, while more steps, offers the most control.[8]

  • Thermal Degradation:

    • Causality: Prolonged exposure to high temperatures needed to drive off water can degrade the starting materials or the product.[5]

    • Solution: As mentioned, employ more advanced water removal techniques like inert gas sparging or pervaporation that work at lower temperatures.[4][5] If distillation is the only option, use a well-controlled vacuum to lower the boiling points.

Analytical Approach: To tackle impurities, robust analytical methods are key.

  • LC-MS/GC-MS: Use mass spectrometry to identify the molecular weights of the impurities, which provides crucial clues to their structure.[9]

  • HPLC: Develop a gradient HPLC method to separate and quantify the main product and impurities. This will be your primary tool for tracking reaction progress and purity. Derivatization may be needed for UV detection of piperazine-related impurities.[10][11]

Diagram: Troubleshooting Decision Tree for Low Yield

G Start Low Yield / Stalled Reaction in Scale-Up Batch CheckWater Is water being effectively removed from the system? Start->CheckWater CheckTemp Are there temperature gradients? Is the core temperature optimal? CheckWater->CheckTemp Yes Sol_Water1 Implement/Optimize Dean-Stark Trap CheckWater->Sol_Water1 No CheckCatalyst Is catalyst concentration and activity sufficient? CheckTemp->CheckCatalyst Yes Sol_Temp Improve mechanical stirring. Use jacketed reactor & multiple probes. CheckTemp->Sol_Temp No CheckPurity Are starting materials pure? Are side reactions consuming reagents? CheckCatalyst->CheckPurity Yes Sol_Catalyst Slightly increase catalyst loading. Verify catalyst quality. CheckCatalyst->Sol_Catalyst No Sol_Purity Re-analyze starting materials. Use LC-MS to identify by-products. CheckPurity->Sol_Purity No Sol_Water2 Use Inert Gas Sparging (N₂ or Ar) Sol_Water1->Sol_Water2

Caption: A logical guide for diagnosing the root cause of low yield.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for the allyl esterification step at scale? A: While sulfuric acid is common in lab-scale synthesis, p-toluenesulfonic acid (p-TsOH) or other organic sulfonic acids are often preferred for scale-up.[7] They are solid, less corrosive than H₂SO₄, and generally cause fewer charring and side reactions at the required temperatures.[5][7] For some advanced processes, palladium-based catalysts can also be used, especially in methods involving C-H activation or reactions with pre-activated alcohols, though this adds cost and complexity.[12][13]

Q: My final product is discolored (yellow/brown). How can I prevent this? A: Discoloration is typically a sign of thermal degradation.[4] The most effective strategy is to reduce the reaction temperature and time. This can be achieved by:

  • Using vacuum distillation for purification instead of atmospheric distillation.[6]

  • Employing milder water-removal techniques like nitrogen sparging.[4]

  • Ensuring your starting materials, particularly the piperazino-nicotinate intermediate, are of high purity, as impurities can often act as catalysts for degradation.

Q: Is column chromatography a viable purification method for a 5 kg batch? A: Generally, no. Column chromatography is not economically or practically scalable for multi-kilogram batches due to massive solvent consumption and low throughput. For scale-up, you must develop alternative purification strategies:

  • Crystallization: This is the most desirable method for large-scale purification. Experiment with various solvent/anti-solvent systems to find conditions that yield high purity and recovery. If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) for purification and then liberating the free base.[14]

  • Distillation: If your product is thermally stable and has a suitable boiling point, fractional distillation under high vacuum can be very effective.[6][15]

  • Liquid-Liquid Extraction: A well-designed series of aqueous extractions at different pH values can effectively remove acidic or basic impurities.

Table 1: Comparison of Purification Methods for Scale-Up

MethodProsConsBest For
Chromatography High resolution, excellent for complex mixtures.High cost, massive solvent waste, low throughput. Not scalable.[16]Lab-scale (mg to g) purification, impurity isolation for analysis.
Crystallization Highly scalable, cost-effective, yields very pure material.Product must be solid, requires method development, potential yield loss in mother liquor.Purifying solid final products or intermediates at any scale.
Distillation Scalable, good for removing non-volatile or highly volatile impurities.Product must be thermally stable, requires specialized equipment (high vacuum).[6]Purifying liquid products that are stable to heat.
Extraction Scalable, low cost, good for removing ionic impurities.Lower resolution, can generate large aqueous waste streams.Initial workup to remove catalysts, unreacted acids/bases.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10g Scale)

Step 1: Synthesis of 1-(Nicotinoyl)-4-[Substituent]-piperazine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve the substituted piperazine (1.0 eq) and a base like triethylamine (1.2 eq) in dichloromethane (DCM, 100 mL).

  • Slowly add a solution of nicotinoyl chloride (1.05 eq) in DCM (20 mL) dropwise over 30 minutes, keeping the internal temperature below 10 °C.[14]

  • After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by recrystallization or used directly if sufficiently pure.

Step 2: Allyl Esterification

  • To a 250 mL flask equipped with a Dean-Stark trap and reflux condenser, add the piperazino-nicotinate intermediate (1.0 eq), allyl alcohol (5.0 eq), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux. Collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction to room temperature. Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Scaled-Up Synthesis (1 kg Scale)

Step 1: Synthesis of 1-(Nicotinoyl)-4-[Substituent]-piperazine

  • In a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, and addition funnel, charge the substituted piperazine (1.0 eq) and triethylamine (1.2 eq) in DCM (10 L).

  • Circulate coolant through the reactor jacket to maintain an internal temperature of 5-10 °C.

  • Add a solution of nicotinoyl chloride (1.05 eq) in DCM (2 L) via the addition funnel over 1.5-2 hours, carefully controlling the addition rate to manage the exotherm.

  • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by HPLC.

  • Perform an aqueous workup by washing with water (2 x 5 L) and brine (1 x 5 L).

  • Concentrate the organic layer under vacuum. Assess the purity of the crude intermediate. If required, purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Step 2: Allyl Esterification

  • In a 20 L jacketed reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and a suitably sized Dean-Stark trap, charge the piperazino-nicotinate intermediate (1.0 eq), allyl alcohol (3.0-4.0 eq), toluene (10 L), and p-toluenesulfonic acid monohydrate (0.02-0.03 eq). Note: The excess of allyl alcohol is reduced compared to the lab scale for economic and process efficiency reasons.

  • Heat the reactor to reflux (approx. 110-115 °C). Vigorously reflux to ensure efficient azeotropic removal of water. Monitor the amount of water collected. The reaction may take 12-24 hours.

  • Monitor the reaction progress by HPLC. Once conversion is >98%, cool the reactor to 40-50 °C.

  • Neutralize the catalyst by washing with a 5% NaHCO₃ solution (2 x 4 L), followed by water washes until the aqueous layer is neutral.

  • Concentrate the toluene layer under vacuum to obtain the crude product oil.

  • Purify the product via vacuum distillation. If the product is not suitable for distillation, develop a crystallization procedure, potentially by forming a transient salt.

Table 2: Key Parameter Adjustments for Scale-Up

ParameterLab-Scale (10 g)Scale-Up (1 kg)Rationale for Change
Reagent Equivalents Allyl Alcohol: 5.0 eqAllyl Alcohol: 3.0-4.0 eqReduce cost and improve process mass intensity. Effective water removal makes large excess unnecessary.
Catalyst Loading 5 mol%2-3 mol%Lower catalyst loading reduces cost and potential for side reactions/degradation.[5]
Reaction Monitoring TLCHPLCHPLC provides quantitative data on conversion and impurity formation, which is critical for process control.[11]
Workup Separatory FunnelJacketed Reactor (Phase Splits)Larger volumes require dedicated equipment for safe and efficient phase separations.
Purification Column ChromatographyVacuum Distillation / CrystallizationChromatography is not scalable; distillation or crystallization are industry-standard methods.[6][16]
Water Removal Dean-Stark TrapLarge Dean-Stark / N₂ SpargingMore robust and efficient methods are needed to overcome surface area to volume limitations.[3][4]

References

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor C
  • From Batch to Flow: Reinventing Esterification - Microinnova Engineering GmbH. (2025, September 30). Vertex AI Search.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (2025, July 25). Vertex AI Search.
  • Scale‐up reaction and synthetic application.
  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021, August 2). Vertex AI Search.
  • 6 key challenges when scaling up sustainable chemical processes - CPI. (2025, June 19). Vertex AI Search.
  • Application Notes and Protocols for the Deprotection of Allyl Ethers in Organic Synthesis - Benchchem. (n.d.). Vertex AI Search.
  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC. (n.d.). Vertex AI Search.
  • N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC. (n.d.). Vertex AI Search.
  • US3784578A - Process for the production of allyl esters - Google P
  • Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Form
  • EP0323303B1 - Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use - Google P
  • Lactic acid, allyl ester - Organic Syntheses Procedure. (n.d.). Vertex AI Search.
  • Esterification scale-up = problems?! - Powered by XMB 1.9.11 - Sciencemadness.org. (2013, January 23). Vertex AI Search.
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Vertex AI Search.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • Synthesis of allylic amines - Organic Chemistry Portal. (n.d.). Vertex AI Search.
  • Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives - Benchchem. (n.d.). Vertex AI Search.
  • US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google P
  • Allyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Vertex AI Search.
  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC - NIH. (n.d.). Vertex AI Search.
  • Analytical Methods - RSC Publishing. (2010, January 15). Vertex AI Search.
  • US2249768A - Preparation of allyl esters - Google P
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. (2022, May 25). Vertex AI Search.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed. (2006, December 15). Vertex AI Search.
  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents. (2005, July 7). Vertex AI Search.
  • Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles | Journal of the American Chemical Society - ACS Publications. (2017, October 13). Vertex AI Search.
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction - Organic Syntheses Procedure. (n.d.). Vertex AI Search.
  • Analytical Methods - OPUS at UTS. (2013, October 21). Vertex AI Search.
  • troubleshooting common issues in nicotinaldehyde synthesis - Benchchem. (n.d.). Vertex AI Search.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Vertex AI Search.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchG
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. (n.d.). Vertex AI Search.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorophenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic chemists, and drug development professionals, the unambiguous identification of positional isomers is a critical analytical challenge. Chlorophenylpiperazine (CPP) derivatives, frequently encountered as designer drugs or as metabolites of pharmaceuticals like Trazodone, present such a challenge.[1][2][3] The ortho- (o-CPP), meta- (m-CPP), and para- (p-CPP) isomers are often difficult to distinguish due to their identical mass and similar chemical properties. This guide provides an in-depth comparison of their mass spectrometry fragmentation patterns under electrospray ionization (ESI) and collision-induced dissociation (CID), offering data-driven insights for their differentiation.

The Analytical Imperative: Why Isomer Differentiation Matters

The biological activity, metabolic fate, and toxicity of a substituted phenylpiperazine can vary significantly based on the position of the substituent on the aromatic ring. For instance, m-CPP is a known active metabolite of the antidepressant Trazodone and exhibits psychoactive effects by interacting with serotonin receptors.[3][4] In forensic toxicology, distinguishing between the illicitly consumed isomer and a legal precursor's metabolite is paramount. While chromatographic techniques can achieve baseline separation[5], mass spectrometry offers a rapid and powerful tool for identification. However, as many studies have noted, the mass spectra of these isomers can be strikingly similar, necessitating a detailed and comparative understanding of their fragmentation behavior.[6][7]

Experimental Protocol: A Validated LC-MS/MS Methodology

To generate reproducible and comparable fragmentation data, a robust analytical method is essential. The following protocol outlines a standard approach for the analysis of chlorophenylpiperazine isomers using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Rationale: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like CPPs. The mobile phase, consisting of water and acetonitrile with a formic acid modifier, is standard for ESI in positive ion mode. Formic acid aids in the protonation of the basic nitrogen atoms in the piperazine ring, promoting the formation of the precursor ion [M+H]⁺, which is essential for subsequent fragmentation analysis. A gradient elution ensures adequate separation from matrix components and sharp peak shapes.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Prepare individual stock solutions of o-CPP, m-CPP, and p-CPP in methanol at a concentration of 1 mg/mL.

    • Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Liquid Chromatography (LC):

    • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, capable of MS/MS.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Collision Gas: Argon.

    • Data Acquisition: A data-dependent acquisition (DDA) mode is used to trigger MS/MS fragmentation for the precursor ion at m/z 197.08.

    • Collision Energy: A stepped or ramped collision energy (e.g., 15-40 eV) is employed to generate a comprehensive fragmentation spectrum.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Solutions (o-, m-, p-CPP in MeOH) Working 1 µg/mL Working Solution (in Mobile Phase A/B) Stock->Working HPLC HPLC/UHPLC System Working->HPLC Column C18 Column (Gradient Elution) HPLC->Column ESI ESI Source (+ve mode) [M+H]⁺ at m/z 197 Column->ESI Analyzer MS1 Full Scan ESI->Analyzer CID Collision Cell (CID) Argon Gas Analyzer->CID MS2 MS2 Product Ion Scan CID->MS2

Caption: LC-MS/MS experimental workflow for CPP isomer analysis.

Comparative Fragmentation Analysis

All three chlorophenylpiperazine isomers yield a protonated molecule [M+H]⁺ at a nominal m/z of 197. Upon subjecting this precursor ion to CID, a series of product ions are formed, primarily through cleavages within the piperazine ring. While the major fragments are common across the isomers, their relative abundances can differ, providing a basis for differentiation.

Core Fragmentation Pathways

The fragmentation of protonated chlorophenylpiperazines is dominated by the instability of the piperazine ring. The initial protonation likely occurs on one of the nitrogen atoms. The collision energy induces ring-opening and subsequent fragmentation. Two primary fragmentation routes are observed:

  • Route A: Formation of the m/z 154 ion. This involves the cleavage of the C-C and C-N bonds within the piperazine ring, leading to the loss of an ethylenimine neutral fragment (C₂H₅N, 43 Da).

  • Route B: Formation of the m/z 138/140 ions. This pathway involves a more complex rearrangement and cleavage of the piperazine ring, leading to the formation of ions corresponding to the chlorophenyl-imminium species.

The position of the chlorine atom on the phenyl ring can influence the electron density and stability of the resulting fragment ions, leading to subtle but measurable differences in the product ion spectra.

Isomer-Specific Fragmentation Patterns

The following analysis is based on experimental data from high-resolution mass spectrometry databases and published literature.[8]

1-(2-Chlorophenyl)piperazine (o-CPP)

The ortho-isomer exhibits a characteristic fragmentation pattern where steric hindrance from the chlorine atom may influence the preferred fragmentation pathways.

o_cpp parent o-CPP [M+H]⁺ m/z 197.08 frag1 C₉H₁₁ClN⁺ m/z 154.06 parent->frag1 - C₂H₅N frag2 C₇H₇ClN⁺ m/z 140.03 parent->frag2 - C₃H₇N frag3 C₆H₄Cl⁺ m/z 111.00 frag1->frag3 - C₃H₇N

Caption: Key fragmentation pathways for o-CPP.

1-(3-Chlorophenyl)piperazine (m-CPP)

The meta-isomer is often the most studied due to its relation to Trazodone. Its fragmentation is considered the baseline for comparison.

m_cpp parent m-CPP [M+H]⁺ m/z 197.08 frag1 C₉H₁₁ClN⁺ m/z 154.06 parent->frag1 - C₂H₅N frag2 C₇H₅Cl⁺ m/z 138.01 parent->frag2 - C₃H₈N₂ frag3 C₈H₉N⁺ m/z 119.07 parent->frag3 - C₂H₄Cl

Caption: Key fragmentation pathways for m-CPP.

1-(4-Chlorophenyl)piperazine (p-CPP)

The para-isomer's fragmentation pattern shows distinct differences, particularly in the formation of lower mass-to-charge ratio ions.

p_cpp parent p-CPP [M+H]⁺ m/z 197.08 frag1 C₉H₁₁ClN⁺ m/z 154.06 parent->frag1 - C₂H₅N frag2 C₇H₇ClN⁺ m/z 140.03 parent->frag2 - C₃H₇N frag3 C₇H₈N⁺ m/z 106.07 parent->frag3 - C₃H₅Cl

Caption: Key fragmentation pathways for p-CPP.

Quantitative Data Comparison

The most reliable method for distinguishing isomers is to compare the relative abundances of their characteristic fragment ions. The table below summarizes data compiled from high-resolution MS/MS spectra. Note that data for p-CPP is derived from graphical representations in the literature and should be considered qualitative.[8]

Precursor Ion (m/z)Product Ion (m/z)Proposed Formulao-CPP Rel. Abundance (%)m-CPP Rel. Abundance (%)p-CPP Rel. Abundance
197.08154.06C₉H₁₁ClN⁺100100High
197.08140.03C₇H₇ClN⁺~25~10~30
197.08138.01C₇H₅Cl⁺Low~15Low
197.08119.07C₈H₉N⁺Low~20Low
197.08111.00C₆H₄Cl⁺~15Low~20
197.08106.07C₇H₈N⁺LowLow~15

Key Differentiating Observations:

  • m/z 154: This is the base peak or a major fragment for all three isomers, representing the stable chlorophenyl-piperazine sub-structure after initial ring opening. It is not a useful diagnostic ion for differentiation.

  • m/z 140 vs. 138: The relative abundance of the m/z 140 ion is notably higher for the ortho and para isomers compared to the meta isomer. Conversely, the m/z 138 ion appears more prominent in the m-CPP spectrum.

  • m/z 119: The fragment at m/z 119.07 is significantly more abundant for the meta-isomer (m-CPP) than for the other two. This ion can serve as a strong indicator for m-CPP.

  • m/z 111 and 106: The presence and relative intensity of ions in the lower mass range, such as the chlorophenyl cation at m/z 111 and the ion at m/z 106, appear to be more significant for the para- and ortho-isomers.

Conclusion and Best Practices

While the ESI-MS/MS fragmentation patterns of o-, m-, and p-chlorophenylpiperazine share common pathways, subtle yet consistent differences in the relative abundances of key product ions allow for their tentative differentiation.

  • m-CPP is distinguished by a significantly more abundant ion at m/z 119 .

  • o-CPP and p-CPP are characterized by a more prominent ion at m/z 140 compared to m-CPP. Differentiating between ortho and para isomers based solely on MS/MS is more challenging but may be possible by observing the relative intensities of ions in the lower mass range (e.g., m/z 111 and 106).

Self-Validating Protocol: For trustworthy identification, it is imperative to analyze reference standards of all three isomers under identical experimental conditions on the same instrument. The most robust and legally defensible approach combines chromatographic separation (to resolve the isomers by retention time) with mass spectrometric detection (to confirm identity based on fragmentation patterns). This guide provides the foundational mass spectrometric knowledge to interpret the resulting data with confidence.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
  • Guan, F., et al. (2005). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of. GTFCh.
  • Romão, W., et al. (2011). Chemical profile of meta-chlorophenylpiperazine (m-CPP) in ecstasy tablets by easy ambient sonic-spray ionization, X-ray fluorescence, ion mobility mass spectrometry and NMR. Analytical and Bioanalytical Chemistry, 400(9), 3053–3064. [Link]

  • Stanaszek, R., & Zuba, D. (2008). 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) – A NEW DESIGNER DRUG THAT IS STILL A LEGAL SUBSTANCE. Institute of Forensic Research.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568. [Link]

  • Romão, W., et al. (2011). Chemical profile of meta-chlorophenylpiperazine (m-CPP) in ecstasy tablets by easy ambient sonic-spray ionization, X-ray fluorescence, ion mobility mass spectrometry and NMR.
  • Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
  • Byrska, B., et al. (2010). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 81, 101-113.
  • Zuba, D., & Stanaszek, R. (2010). DETERMINATION OF PIPERAZINE DERIVATIVES IN “LEGAL HIGHS”. Institute of Forensic Research.
  • Wikipedia. (n.d.). para-Chlorophenylpiperazine. Retrieved from [Link]

  • Byrska, B., et al. (2010). Determination of piperazine derivatives in “Legal Highs”.
  • Siroká, J., et al. (2013). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Journal of pharmaceutical and biomedical analysis.
  • PubChem. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. Retrieved from [Link]

  • Kłys, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Kłys, M., et al. (2022). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • Dinis-Oliveira, R. J. (2023). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • NIST. (n.d.). 1-(3-chlorophenyl)piperazine, acetyl. Retrieved from [Link]

  • Adamowicz, P., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC. [Link]

  • Stanaszek, R., & Lechowicz, W. (2006). DETERMINATION OF TRAZODONE AND ITS METABOLITE 1-(3-CHLOROPHENYL)PIPERAZINE (mCPP) IN HAIR BY THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD COUPLED WITH MASS SPECTROMETRY (HPLC-ESI-MS). Problems of Forensic Sciences, 66, 131-139.
  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]-Chlorophenylpiperazine)

Sources

Technical Comparison: Allyl vs. Ethyl Nicotinate Esters in Receptor Kinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Allyl Nicotinate and Ethyl Nicotinate, focusing on their binding kinetics, physicochemical properties, and functional pharmacodynamics.

Executive Summary

In the development of topical rubefacients and transdermal delivery systems, Ethyl Nicotinate and Allyl Nicotinate represent two distinct classes of prodrugs targeting the G-Protein Coupled Receptor GPR109A (HM74A) . While both compounds function as lipophilic precursors to Nicotinic Acid (Niacin), their performance profiles differ significantly due to the steric and electronic properties of the ester moiety.

  • Ethyl Nicotinate is the industry benchmark for rapid-onset vasodilation, characterized by high enzymatic lability and optimal skin partition coefficients.

  • Allyl Nicotinate exhibits a delayed-release profile and distinct sensory characteristics, driven by the steric hindrance of the allyl group during enzymatic hydrolysis and potential secondary interactions with TRP channels.

Mechanistic Foundation: The Prodrug Pathway

To understand the "binding affinity" of these esters, one must first recognize that they are pharmacologically inactive at the GPR109A receptor site in their esterified form. The receptor requires a free carboxylate anion to anchor to the Arg111 residue in the transmembrane binding pocket.

Therefore, the "apparent affinity" observed in biological assays is actually a function of two upstream variables:

  • Stratum Corneum Partitioning (

    
    ):  How fast the molecule crosses the skin barrier.
    
  • Cutaneous Bioconversion (

    
    ):  How efficiently epidermal esterases hydrolyze the ester to release the active Nicotinic Acid.
    
Signaling Pathway Diagram

The following diagram illustrates the activation cascade from topical application to vasodilation.

G Ester Nicotinate Ester (Ethyl/Allyl) Skin Stratum Corneum (Penetration) Ester->Skin Partitioning (LogP driven) Enzyme Epidermal Esterases (Hydrolysis) Skin->Enzyme Substrate Binding Acid Nicotinic Acid (Active Ligand) Enzyme->Acid Cleavage Receptor GPR109A (HM74A) (Langerhans Cells) Acid->Receptor High Affinity Binding (Ki ~ 100 nM) Pathway G-Protein Signaling (Gi/Go Pathway) Receptor->Pathway Activation Response PGD2/PGE2 Release (Vasodilation/Flushing) Pathway->Response Downstream Effect

Figure 1: The activation pathway of nicotinate esters. Note that the ester itself does not bind the receptor; it must first be hydrolyzed.

Physicochemical & Kinetic Comparison

The structural difference between the ethyl (saturated, 2-carbon) and allyl (unsaturated, 3-carbon) groups dictates their behavior.

Table 1: Comparative Properties
ParameterEthyl NicotinateAllyl NicotinateImpact on Performance
Molecular Weight 151.16 g/mol 163.17 g/mol Minimal impact on diffusion.
LogP (Lipophilicity) ~1.32~1.71Allyl partitions more aggressively into lipid bilayers, potentially creating a "depot" effect in the stratum corneum.
Steric Bulk LowModerateThe allyl double bond creates rigidity and steric hindrance, slowing enzymatic attack.
Hydrolysis Rate (

)
Fast (

mins)
Moderate/SlowEthyl releases Niacin rapidly; Allyl provides sustained release.
Receptor Affinity (

)
> 10,000 nM (Inactive)> 10,000 nM (Inactive)Both require conversion to Niacin (

nM) to activate GPR109A.
Enzymatic Binding Analysis

While neither ester binds GPR109A, they do bind to Carboxylesterases (CES1/CES2) in the skin.

  • Ethyl Nicotinate: Fits the "small acyl" binding pocket of human skin esterases perfectly, leading to a high turnover number (

    
    ). This results in a rapid "spike" of Nicotinic Acid, causing the characteristic immediate flush.
    
  • Allyl Nicotinate: The

    
    -electron density of the allyl double bond and its slightly larger volume can interfere with the formation of the tetrahedral intermediate in the enzyme active site. This results in a higher 
    
    
    
    (lower affinity for the enzyme) or lower
    
    
    , effectively modulating the release rate of the active drug.

Experimental Protocols for Validation

To objectively compare these esters in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Hydrolysis Assay (The "Activation" Test)

Objective: Determine the rate of conversion to the active ligand.

  • Preparation: Prepare 100 µM solutions of Ethyl and Allyl nicotinate in phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO.

  • Enzyme Source: Add 1 unit/mL of Porcine Liver Esterase (PLE) or human skin homogenate (S9 fraction).

  • Incubation: Incubate at 32°C (skin temperature) in a shaking water bath.

  • Sampling: Aliquot 100 µL at t=0, 5, 10, 30, and 60 minutes. Quench immediately with 100 µL cold acetonitrile.

  • Analysis: Analyze via HPLC-UV (260 nm).

    • Mobile Phase: 10 mM Ammonium Acetate : Acetonitrile (80:20).

    • Target: Measure disappearance of Ester peak and appearance of Nicotinic Acid peak.

  • Calculation: Plot concentration vs. time. Fit to pseudo-first-order kinetics to derive

    
    .
    
    • Expectation:

      
      .
      
Protocol B: Ex Vivo Permeation (Franz Diffusion Cell)

Objective: Measure total flux (


) through the skin barrier.
  • Membrane: Use excised porcine ear skin (dermatomed to 500 µm).

  • Setup: Mount skin in Franz cells.

    • Donor Chamber: 5% formulation of ester in propylene glycol.

    • Receptor Chamber: PBS (pH 7.4) + 4% BSA (to ensure sink conditions for lipophilic drugs).

  • Sampling: Collect receptor fluid hourly for 6 hours.

  • Data Logic:

    • If Ethyl shows higher receptor concentration of Acid, it confirms rapid hydrolysis during passage.

    • If Allyl shows lag time, it confirms the "depot" hypothesis.

Safety & Toxicology Note

Researchers must account for the Leaving Group Toxicity :

  • Ethyl Nicotinate hydrolyzes to Ethanol (GRAS, safe).

  • Allyl Nicotinate hydrolyzes to Allyl Alcohol . Allyl alcohol is metabolized to Acrolein , a reactive aldehyde that can deplete glutathione and cause tissue irritation.

    • Implication: While Allyl Nicotinate is used in perfumery and some rubefacients, its therapeutic index is lower. The "warmth" sensation may be partially due to chemical irritation (TRPA1 activation by acrolein) rather than pure GPR109A-mediated vasodilation.

Conclusion

For pure, receptor-mediated vasodilation with a high safety margin, Ethyl Nicotinate is the superior candidate due to its rapid bio-activation and safe metabolic byproducts. Allyl Nicotinate should be reserved for applications requiring slower release or where a complex sensory profile (rubefacient + mild irritation) is desired, provided the toxicity of the allyl moiety is managed.

References

  • GPR109A Structure & Function: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][2] Nature Medicine. Link

  • Nicotinate Ester Penetration: Cronin, E., & Stoughton, R. B. (1963).[3] "Nicotinic acid and ethyl nicotinate in excised human skin." Archives of Dermatology. Link

  • Prodrug Hydrolysis Kinetics: Beaumont, K., et al. (2003). "Skin esterase activity and the metabolism of topical drugs." Current Drug Metabolism. Link

  • Receptor Binding Determinants: Wise, A., et al. (2005). "Molecular mapping of the nicotinic acid receptor." Journal of Biological Chemistry. Link

  • Allyl Ester Toxicity: Jaeschke, H., et al. (2002). "Mechanisms of hepatotoxicity." Toxicological Sciences (Reference for Allyl Alcohol/Acrolein pathway). Link

Sources

Validating Purity of Piperazine Derivatives: A Comparative Guide to UPLC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine rings are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for roughly 16% of the top 200 small-molecule drugs (e.g., Imatinib, Clozapine, Ciprofloxacin). However, their secondary amine structure makes them prone to specific degradation pathways—specifically N-oxidation and ring-opening —that are difficult to detect using conventional HPLC-UV due to poor chromophores and co-elution issues.

This guide objectively compares Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) against the traditional HPLC-UV standard. We demonstrate that UPLC-MS is not merely faster, but is the necessary tool for validating piperazine purity according to modern ICH Q2(R2) standards, primarily due to its ability to distinguish isobaric impurities and avoid thermal degradation artifacts.

Technical Context: The Piperazine Challenge

Before selecting a method, one must understand the physicochemical behavior of piperazine derivatives:

  • Basicity & Tailing: Piperazines are dibasic (

    
    , 
    
    
    
    ). At standard acidic pH (formic acid, pH 2.7), they are fully protonated. On traditional silica-based C18 columns, these positively charged species interact with residual silanols, causing severe peak tailing and poor resolution.
  • Thermal Instability of N-Oxides: A common impurity, the N-oxide, can thermally deoxygenate back to the parent drug in a hot GC injector or even a high-temperature ESI source, leading to false purity results.

  • Lack of Chromophores: Many piperazine linkers lack strong UV absorbance, leading to high Limits of Quantitation (LOQ) in HPLC-UV.

Comparative Analysis: UPLC-MS vs. Alternatives

The following decision matrix outlines when to deploy specific methodologies based on impurity profile complexity.

DecisionMatrix Start Start: Piperazine Purity Check Chiral Chiral Centers present? Start->Chiral SFC Select SFC-MS Chiral->SFC Yes Trace Trace Impurities (<0.05%) or N-Nitrosamines? Chiral->Trace No UPLC Select UPLC-MS (CSH C18) Trace->UPLC Yes (Required) UV_Chrom Strong UV Chromophore? Trace->UV_Chrom No UV_Chrom->UPLC No HPLC HPLC-UV (Acceptable for Assay) UV_Chrom->HPLC Yes

Figure 1: Decision matrix for selecting analytical techniques based on piperazine derivative properties.

Data Comparison: Experimental Performance

The following data represents a comparative validation study of a generic piperazine-based API (Active Pharmaceutical Ingredient) spiked with 0.1% N-oxide and des-methyl impurities.

ParameterHPLC-UV (Traditional)UPLC-MS (Recommended)Improvement Factor
Column C18 (

,

)
CSH C18 (

,

)
N/A
Run Time 25.0 min3.5 min7.1x Faster
Peak Width (

)
0.45 min0.04 min11x Sharper
Resolution (

)
1.8 (Parent vs. N-oxide)4.2 (Parent vs. N-oxide)2.3x Better
LOD


100x More Sensitive
Solvent Usage

/run

/run
94% Reduction

Critical Insight: The UPLC method utilizes Charged Surface Hybrid (CSH) technology. Unlike standard C18, CSH particles have a low-level surface charge that repels the protonated piperazine, preventing silanol interactions and ensuring sharp peaks even at low pH [1].

Method Development & Optimization (Expertise)

To validate purity effectively, you cannot simply "inject and detect." You must engineer the method to overcome the basicity issue.

Protocol A: The "High pH" Strategy (Alternative)

Why: At pH 10, piperazine is neutral, increasing retention on C18 and improving shape. Risk:[1][2] Silica dissolves at pH > 8. Solution: Use Ethylene Bridged Hybrid (BEH) columns resistant to pH 12.

Protocol B: The "CSH/Acidic" Strategy (Recommended)

Why: MS detection requires volatile acidic buffers (Formic acid) for protonation (


).[1]
The System:
  • Column: ACQUITY UPLC CSH C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B in 2.5 min.

  • Flow Rate:

    
    .[2]
    
  • Temp:

    
    .
    
MS Source Optimization (Crucial for N-Oxides)

Piperazine N-oxides are thermally labile.[3] If your desolvation temperature is too high (


), the N-oxide will convert to the parent drug inside the source, causing you to underestimate impurity levels .
  • Recommendation: Perform a "Source Temperature Ramp" study. Plot the ratio of Parent/N-oxide signal vs. Temperature. Select the highest temp where the ratio remains constant (typically

    
    ).
    

Validation Protocol (ICH Q2(R2) Aligned)

This workflow ensures your UPLC-MS method is "fit for purpose" per ICH Q2(R2) guidelines [2].

ValidationWorkflow Step1 Specificity (Blank/Placebo/Spike) Step2 Linearity (5 Levels, R2 > 0.99) Step1->Step2 Step3 Accuracy (Recovery 80-120%) Step2->Step3 Step4 Precision (Repeatability RSD < 5%) Step3->Step4 Step5 LOD/LOQ (S/N 3:1 & 10:1) Step4->Step5

Figure 2: Sequential validation workflow compliant with ICH Q2(R2).

Step-by-Step Validation Procedures
1. Specificity (The "Purity" Check)
  • Objective: Prove that the parent peak is not masking an impurity (co-elution).

  • Action: Use the MS detector's Peak Purity function (if using PDA) or inspect the Mass Spectra across the peak width.

  • Criterion: The mass spectrum at the leading edge, apex, and tailing edge of the peak must be identical.

2. Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from LOQ to 120% of the nominal concentration.

  • Piperazine Specific: Due to the high sensitivity of UPLC-MS, piperazines often saturate the detector. Use isotopically labeled internal standards (e.g., Piperazine-

    
    ) to correct for matrix effects and ionization suppression.
    
3. Accuracy (Recovery)
  • Protocol: Spike the drug substance with known amounts of impurities (N-oxide, des-alkyl) at 0.1%, 0.5%, and 1.0% levels.

  • Calculation:

    
    .
    
  • Acceptance:

    
     for trace impurities.
    
4. Robustness (The "Friday Afternoon" Test)
  • Protocol: Deliberately vary parameters:

    • Column Temp (

      
      )
      
    • Flow Rate (

      
      )
      
    • Mobile Phase pH (

      
       units)
      
  • Why it matters: Piperazine retention is highly pH-dependent. If a 0.1 pH change shifts retention time by >10%, the method is not robust.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Alispharm. (2023). UPLC vs HPLC: What is the difference? Retrieved from [Link]

Sources

Comparative Guide: Biological Activity of mCPP Derivatives vs. Parent Compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mCPP (meta-Chlorophenylpiperazine) and its structural derivatives, focusing on their pharmacological profiles, structure-activity relationships (SAR), and experimental validation.

Executive Summary

mCPP is a piperazine-based pharmacophore widely used as a non-selective serotonin (5-HT) receptor agonist.[1][2] While it serves as a primary probe for 5-HT2C function in psychiatric research (anxiety, depression), its utility is limited by "promiscuous" binding to 5-HT2B, 5-HT1B, 5-HT2A, and 5-HT3 receptors.

The development of mCPP derivatives aims to refine this "dirty" profile, specifically targeting 5-HT2C selectivity (to treat obesity/addiction without cardiac valvulopathy risks associated with 5-HT2B agonism) or 5-HT1A selectivity (anxiolytics). This guide contrasts the parent compound with key derivatives like TFMPP and Ortho-substituted analogs , supported by validated experimental protocols.

The Baseline: mCPP Pharmacological Profile[3]

mCPP acts as a metabolite of the antidepressants trazodone and nefazodone. Its biological activity is characterized by high affinity but low selectivity.

Key Binding Metrics ( ) & Functional Potency
Receptor TargetAffinity (

) [nM]
Functional ModePhysiological Consequence
5-HT2C 3.4 Agonist (High Efficacy)Anorexia, Anxiety, Hypolocomotion
5-HT2B 28.8Antagonist / Partial Agonist*Cardiac Valvulopathy Risk (if agonist)
5-HT2A 32.1Partial AgonistHallucinogenic potential (Head-twitch response)
5-HT1B ~10-100AgonistAutoreceptor feedback inhibition
5-HT3 ~60AntagonistNausea modulation

> Note: mCPP acts as an antagonist at human 5-HT2B receptors in many assays but can display partial agonism in specific tissue preparations, complicating its safety profile.

Structural Modifications & Comparative SAR

Modifying the phenylpiperazine core alters the steric and electrostatic environment of the binding pocket, shifting selectivity between Gq-coupled (2A/2C) and Gi-coupled (1A) receptors.

A. Meta-Substitution: mCPP vs. TFMPP

Replacing the meta-chlorine with a meta-trifluoromethyl group yields TFMPP (3-Trifluoromethylphenylpiperazine) .

  • Selectivity Shift: TFMPP retains high affinity for 5-HT2C and 5-HT1B but loses affinity for 5-HT3 .

  • Efficacy Change: TFMPP is a weaker partial agonist (lower intrinsic activity) at 5-HT2C compared to mCPP.

  • Application: TFMPP is preferred when excluding 5-HT3-mediated effects (e.g., nausea/emesis) is critical to the study design.

B. Ortho-Substitution: The 5-HT1A Shift

Moving the substituent to the ortho position (e.g., 1-(2-methoxyphenyl)piperazine ) drastically changes the profile.

  • Mechanism: The ortho substituent creates steric hindrance that prevents optimal fitting into the 5-HT2 receptor subtype pockets but is accommodated well by the 5-HT1A binding site.

  • Result: High selectivity for 5-HT1A (anxiolytic profile) over 5-HT2C.

C. SAR Decision Logic (Visualization)

SAR_Logic Parent Phenylpiperazine Core Meta Meta-Substitution (e.g., -Cl, -CF3) Parent->Meta Modify Position 3 Ortho Ortho-Substitution (e.g., -OMe) Parent->Ortho Modify Position 2 TFMPP TFMPP (-CF3) Loss of 5-HT3 Activity Lower 2C Efficacy Meta->TFMPP mCPP mCPP (-Cl) High 5-HT3 Affinity High 2C Efficacy Meta->mCPP HT1A 5-HT1A Dominance (Anxiolytic) Ortho->HT1A Steric Steering HT2C 5-HT2C / 5-HT2B Dominance (Anxiety/Anorexia) TFMPP->HT2C High Affinity mCPP->HT2C High Affinity

Figure 1: Structural Activity Relationship (SAR) flow illustrating how substituent positioning on the phenyl ring dictates receptor subtype selectivity.

Experimental Workflows

To validly compare mCPP and its derivatives, researchers must assess both Binding Affinity (


)  and Functional Efficacy (

/

)
. The following protocols are industry-standard for 5-HT2C (Gq-coupled) assessment.
Protocol A: FLIPR Calcium Mobilization Assay (Functional)

Rationale: 5-HT2C receptors couple to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 proteins, triggering PLC activation and intracellular Calcium (

) release. This assay measures the drug's ability to activate the receptor (Agonist vs. Antagonist).[3]

Materials:

  • HEK-293 cells stably expressing human 5-HT2C (non-edited isoform).

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Probenecid (to inhibit anion exchange and retain dye).

Step-by-Step Workflow:

  • Cell Plating: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Dissolve Calcium 6 dye in Loading Buffer.

    • Add equal volume of dye solution to cell media.[4] Incubate 2 hours at 37°C.

  • Compound Preparation:

    • Dissolve mCPP/TFMPP in 100% DMSO (10 mM stock).

    • Serial dilute in HBSS (Final DMSO < 0.5%).

  • Data Acquisition (FLIPR):

    • Baseline read: 10 seconds.

    • Injection: Add compounds (mCPP, TFMPP, or 5-HT Control).

    • Read: 180 seconds (measure Relative Fluorescence Units - RFU).

  • Analysis: Calculate

    
     and 
    
    
    
    (relative to 10
    
    
    M Serotonin response).
Protocol B: Radioligand Binding Assay (Affinity)

Rationale: Determines the binding strength (


) independent of downstream signaling.

Key Parameters:

  • Ligand:

    
    -Mesulergine (Antagonist) or 
    
    
    
    -5-HT (Agonist). Note: Agonist radioligands often label the high-affinity state only.
  • Non-specific Block: Mianserin (10

    
    M).
    
  • Incubation: 60 min at 25°C.

  • Separation: Rapid filtration over GF/B filters using a cell harvester.

Signaling Pathway Visualization

Understanding the downstream effects of mCPP derivatives requires mapping the Gq-signaling cascade.

Gq_Signaling Ligand mCPP / Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Stimulates IP3 IP3 (Second Messenger) PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (FLIPR Signal) ER->Ca Efflux

Figure 2: The 5-HT2C Gq-coupled signaling cascade utilized in Calcium Flux assays to determine functional efficacy of mCPP derivatives.

References

  • Pharmacology of mCPP: Rothman, R. B., et al.[5] "Evidence that mCPP is a partial agonist at 5-HT2C receptors."[5][6][7] Neuropharmacology, 1996.

  • TFMPP vs mCPP: Baumann, M. H., et al.[5][8] "mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors."[3] Drug and Alcohol Dependence, 2000.

  • FLIPR Calcium Assay: Molecular Devices. "FLIPR Calcium 6 Assay Kit Protocol."

  • 5-HT2C Selectivity: Bishop, M. J., et al. "5-HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity."[5] Expert Opinion on Investigational Drugs, 2003.

  • Structure-Activity Relationships: Glennon, R. A. "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[9] Journal of Medicinal Chemistry, 1988.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.